Calcipotriene-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
InChI Key |
LWQQLNNNIPYSNX-DIBUCSFBSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Key Vitamin D Analogue
Introduction
Calcipotriene-d4 is a deuterated analogue of Calcipotriene, a synthetic derivative of calcitriol, the active form of vitamin D3.[1][2] It is a crucial tool in pharmaceutical research and development, primarily utilized as an internal standard for the accurate quantification of Calcipotriene in biological matrices during pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with insights into its synthesis, analysis, and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is structurally identical to Calcipotriene, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclopropyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₆D₄O₃ | [4][5] |
| Molecular Weight | 416.63 g/mol | [4][6] |
| Alternate CAS Number (for unlabeled) | 112965-21-6 | [4][6] |
| Appearance | White to off-white powder/crystalline solid | [7][8] |
| Solubility | Soluble in DMSO (15 mg/mL), ethanol, and dimethyl formamide (~50 mg/mL). Sparingly soluble in aqueous buffers. | [7][8] |
| Predicted pKa | 14.29 ± 0.20 | [7] |
| Storage Temperature | -20°C | [8][9] |
| UV/Vis. λmax | 264 nm | [10] |
Synthesis and Purification
Synthesis
A potential synthetic workflow is outlined below:
Purification
Purification of this compound is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving high purity.[13][14]
Table 2: Example RP-HPLC Purification Parameters for Calcipotriene
| Parameter | Condition |
| Column | Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Run Time | 7.5 min |
Note: These are example parameters for the unlabeled compound and may require optimization for this compound.
Analytical Methodologies
This compound is primarily used as an internal standard in quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[3][15]
Experimental Protocol: Quantification of Calcipotriene in Biological Samples using LC-MS/MS with this compound as an Internal Standard
-
Sample Preparation:
-
Biological samples (e.g., plasma, skin homogenate) are spiked with a known concentration of this compound.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is subjected to liquid-liquid extraction or solid-phase extraction for further purification.
-
-
Chromatographic Separation:
-
An aliquot of the extracted sample is injected into an HPLC system.
-
Separation is achieved on a C18 column with a mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Calcipotriene and this compound. For example, for calcipotriol, a transition of m/z 411.1 → 393.5 has been reported.[15]
-
-
Quantification:
-
The peak area ratio of Calcipotriene to this compound is calculated.
-
The concentration of Calcipotriene in the original sample is determined by comparing this ratio to a standard curve.
-
Biological Activity and Mechanism of Action
The biological activity of this compound is considered identical to that of Calcipotriene. It acts as a synthetic analogue of vitamin D3 and exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[1][16]
Upon binding to the VDR, Calcipotriene induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[16] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[16][17] This interaction modulates the transcription of genes involved in:
-
Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the rapid growth of skin cells, a hallmark of psoriasis.[1][16]
-
Promotion of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes, helping to restore a healthy skin barrier.[1][16]
-
Modulation of the Immune Response: Calcipotriene has anti-inflammatory effects, influencing the activity of T-cells and reducing the production of inflammatory cytokines.[1][18]
Safety Information
This compound should be handled by qualified personnel trained in laboratory procedures.[9] Safety data sheets (SDS) for the unlabeled compound indicate that it can be fatal if swallowed or in contact with skin and may cause an allergic skin reaction.[19][20] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Calcipotriene-based therapies. Its well-defined chemical structure, coupled with its identical biological activity to the parent compound, makes it the ideal internal standard for robust and reliable bioanalytical assays. A thorough understanding of its properties and the signaling pathways it influences is essential for researchers and drug development professionals working in the field of dermatology and beyond.
References
- 1. nextstepsinderm.com [nextstepsinderm.com]
- 2. Calcipotriol - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Calcipotriene | 112965-21-6 [amp.chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. usbio.net [usbio.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 17. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
- 18. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. biosynth.com [biosynth.com]
In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Calcipotriene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Calcipotriene-d4, a deuterated analog of the synthetic vitamin D derivative, Calcipotriene. This document outlines a plausible synthetic pathway, integrating established methods for the synthesis of Calcipotriene with known techniques for isotopic labeling. Detailed experimental protocols, where available in the public domain, are presented, alongside structured data and visualizations to facilitate understanding and application in a research and development setting.
Introduction to Calcipotriene and Isotopic Labeling
Calcipotriene (also known as calcipotriol) is a synthetic analog of calcitriol, the active form of vitamin D3. It is widely used in the topical treatment of psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes. Calcipotriene exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which in turn modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[1][2]
Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The incorporation of deuterium (a stable isotope of hydrogen) can offer several advantages, including:
-
Use as Internal Standards: Deuterated compounds are commonly used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of drug concentration measurements in biological matrices.[3][4]
-
Metabolic Studies: Isotopic labeling allows for the tracing of metabolic pathways and the identification of metabolites.[5]
-
Improved Pharmacokinetic Properties: In some cases, deuteration at specific sites of metabolic attack can slow down drug metabolism, leading to an improved pharmacokinetic profile. This is known as the "deuterium effect."[5]
Commercial sources indicate that this compound is deuterated on the cyclopropyl group of the side chain.[6][7] This guide will focus on a synthetic strategy to achieve this specific labeling pattern.
Proposed Synthetic Strategy for this compound
A convergent synthetic approach is the most common and versatile method for preparing Calcipotriene and its analogs.[8][9][10] This strategy involves the independent synthesis of two key fragments, the A-ring and the CD-ring/side-chain, which are then coupled in the later stages of the synthesis. For this compound, this approach would be modified to incorporate a deuterated side-chain synthon.
The proposed overall synthetic workflow can be visualized as follows:
Figure 1: Proposed convergent synthetic workflow for this compound.
Experimental Protocols (Hypothesized and Adapted)
While a complete, published experimental protocol for the synthesis of this compound is not available, the following sections outline plausible procedures for the key steps, adapted from known syntheses of Calcipotriene and general methods for deuteration.
Synthesis of the Deuterated Cyclopropyl Side-Chain Synthon
The key challenge in the synthesis of this compound is the preparation of the deuterated cyclopropyl-containing side chain. A plausible route would involve the synthesis of a deuterated cyclopropyl Grignard reagent, followed by its reaction with a suitable epoxide to build the side-chain skeleton.
Step 1: Preparation of Cyclopropyl-d4 Bromide
A potential method for the synthesis of cyclopropyl-d4 bromide would be the reduction of 1,1-dibromocyclopropane with a deuterium source, followed by bromination.
Step 2: Formation of Cyclopropyl-d4 Magnesium Bromide
The deuterated Grignard reagent can be prepared by reacting cyclopropyl-d4 bromide with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether.
-
Reaction: C₃H₁D₄Br + Mg → C₃H₁D₄MgBr
-
Protocol: To a flame-dried flask under an inert atmosphere (e.g., argon), magnesium turnings are added. A small crystal of iodine can be added to activate the magnesium. A solution of cyclopropyl-d4 bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.
Step 3: Synthesis of the Deuterated Side-Chain Fragment
The deuterated Grignard reagent is then reacted with a suitable chiral epoxide to introduce the required stereochemistry and build the side-chain backbone.
-
Reaction: C₃H₁D₄MgBr + (S)-2-(prop-2-en-1-yl)oxirane → (S,E)-1-(cyclopropyl-d4)-5-methylhex-4-ene-1,3-diol (after workup and further steps)
-
Protocol: The solution of cyclopropyl-d4 magnesium bromide is cooled (e.g., to 0 °C or -78 °C) and a solution of the chiral epoxide in anhydrous THF is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography. Further functional group manipulations would be required to yield the final side-chain synthon ready for coupling.
Synthesis of the A-Ring and CD-Ring Synthons
The synthesis of the A-ring and CD-ring synthons for Calcipotriene is well-established in the literature. These are typically multi-step syntheses starting from readily available chiral precursors. For the purpose of this guide, we will consider these as starting materials for the final coupling steps.
Coupling of the Fragments and Final Synthesis
The final stages of the synthesis involve coupling the deuterated side-chain synthon with the CD-ring precursor, followed by coupling with the A-ring synthon and deprotection. The Julia-Kocienski olefination or the Wittig reaction are commonly employed for the formation of the C22-C23 double bond.
Julia-Kocienski Olefination Approach:
This method involves the reaction of a phenylsulfonyl derivative of the CD-ring with an aldehyde derived from the deuterated side-chain.
-
Protocol: The deuterated side-chain alcohol is oxidized to the corresponding aldehyde. In a separate flask, the CD-ring phenylsulfone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature. The aldehyde is then added to the sulfone anion, and the resulting intermediate is reductively eliminated to form the coupled product.
Wittig Reaction Approach:
This approach involves the reaction of a phosphonium ylide derived from the deuterated side-chain with a C-22 aldehyde of the CD-ring.
-
Protocol: The deuterated side-chain is converted to a triphenylphosphonium salt. This salt is then treated with a strong base to form the corresponding ylide. The CD-ring C-22 aldehyde is then added to the ylide solution to form the coupled product.
Following the coupling of the side-chain, the resulting intermediate is then coupled with the A-ring synthon, typically via a palladium-catalyzed reaction or another cross-coupling method. The final step involves the removal of all protecting groups to yield this compound.
Quantitative Data
Due to the lack of a specific published synthesis of this compound, the following tables present a combination of known data for unlabeled Calcipotriene synthesis and placeholders for the expected data for the deuterated analog.
Table 1: Reaction Yields (Hypothesized for Deuterated Steps)
| Reaction Step | Starting Materials | Product | Reported Yield (Unlabeled) | Expected Yield (Deuterated) |
| Grignard Formation | Cyclopropyl bromide, Mg | Cyclopropyl magnesium bromide | ~25-30% | Data not available |
| Side-Chain Coupling | Grignard reagent, Epoxide | Coupled Side-Chain | Variable | Data not available |
| Julia-Kocienski Olefination | CD-Ring Sulfone, Side-Chain Aldehyde | Coupled CD-Ring/Side-Chain | Good to excellent | Data not available |
| A-Ring Coupling | Coupled CD-Ring/Side-Chain, A-Ring Synthon | Protected Calcipotriene | Good | Data not available |
| Deprotection | Protected this compound | This compound | High | Data not available |
Table 2: Characterization Data for this compound
| Analytical Technique | Expected Data |
| Mass Spectrometry (MS) | |
| Molecular Formula | C₂₇H₃₆D₄O₃ |
| Molecular Weight | ~416.64 g/mol |
| Expected m/z [M+H]⁺ | ~417.3 |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Absence of signals corresponding to the four cyclopropyl protons. Other signals consistent with the Calcipotriene structure. |
| ²H NMR | Presence of signals in the region corresponding to the cyclopropyl group. |
| ¹³C NMR | Signals consistent with the Calcipotriene structure. |
| Isotopic Purity | |
| % Deuterium Incorporation | Expected to be >98% |
Calcipotriene Signaling Pathway
Calcipotriene exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the therapeutic effects of Calcipotriene in psoriasis.[1][11]
Figure 2: Signaling pathway of Calcipotriene.
Conclusion
The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic chemists. The convergent synthesis strategy provides a modular approach, with the key step being the preparation of a deuterated cyclopropyl-containing side-chain synthon. While a complete, detailed protocol is not publicly available, this guide provides a scientifically sound and logical pathway based on established chemical principles and analogous syntheses. The resulting this compound is a valuable tool for a range of research applications, from quantitative bioanalysis to metabolic studies, aiding in the broader understanding and development of vitamin D-based therapeutics. Further research is needed to establish optimized reaction conditions and to fully characterize the deuterated final product and its intermediates.
References
- 1. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0012641) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. organicreactions.org [organicreactions.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Role of Calcipotriene-d4 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriene-d4 is a deuterated analog of calcipotriene, a synthetic form of vitamin D3. In the realm of scientific research, its primary and critical application is as an internal standard for the highly precise quantification of calcipotriene in various biological matrices. This technical guide provides an in-depth overview of the use of this compound in research, with a focus on analytical methodologies, and explores the broader context of calcipotriene's mechanism of action.
Calcipotriene itself is a well-established therapeutic agent, particularly in the treatment of psoriasis. Its mechanism of action is intrinsically linked to the vitamin D receptor (VDR), a nuclear hormone receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and immune response. Understanding the pharmacokinetics and metabolism of calcipotriene is therefore crucial for optimizing its therapeutic efficacy and safety, a process greatly facilitated by the use of its stable isotope-labeled counterpart, this compound.
Core Application: An Internal Standard in Bioanalysis
The fundamental principle behind using this compound in quantitative analysis is isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, any variations that occur during sample preparation, chromatographic separation, and mass spectrometric detection will affect both the analyte (calcipotriene) and the internal standard to the same extent. This allows for highly accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard is measured.[1]
Experimental Protocols: A Representative LC-MS/MS Method
While specific protocols may vary between laboratories, the following represents a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of calcipotriene in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 3 mL of methyl tert-butyl ether and vortex for 10-15 minutes.
-
Centrifuge the tubes at 3000 rpm for 5-10 minutes.
-
Transfer the supernatant to a clean polypropylene tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Separation
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 1 mM ammonium acetate buffer and methanol (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Calcipotriene: Precursor ion (e.g., m/z 413.3) → Product ion (e.g., m/z 271.2)
-
This compound: Precursor ion (e.g., m/z 417.3) → Product ion (e.g., m/z 271.2)
-
Note: The specific MRM transitions would need to be optimized in the laboratory.
-
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for calcipotriene quantification.
| Parameter | Typical Value/Range |
| Linearity Range | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Mechanistic Insights: The Vitamin D Receptor Signaling Pathway
While this compound's direct role is in analytical chemistry, its use supports research into the mechanism of action of calcipotriene, which is mediated through the Vitamin D Receptor (VDR).
Calcipotriene, as an analog of the active form of vitamin D3 (calcitriol), binds to the VDR. This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in cellular processes relevant to diseases like psoriasis. The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to either the recruitment of co-activators to enhance gene transcription or co-repressors to inhibit it.
The use of stable isotope-labeled vitamin D analogs, in a broader sense, can be valuable in receptor binding assays and in tracing metabolic pathways.[2][3] While no specific studies were identified that utilize this compound for direct investigation of VDR signaling, its role in enabling accurate pharmacokinetic studies is crucial for understanding the relationship between drug exposure and the downstream effects on this pathway.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. veeprho.com [veeprho.com]
- 2. Efficient stable isotope labeling and purification of vitamin D receptor from inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Calcipotriene-d4: Certificate of Analysis Specifications and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis specifications for Calcipotriene-d4, a deuterated analog of the synthetic vitamin D3 derivative, Calcipotriene. Utilized primarily as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its quality attributes is critical for ensuring data integrity and accuracy. This document outlines typical specifications, detailed analytical methodologies, and the underlying mechanism of action of the parent compound, Calcipotriene.
This compound: Core Specifications
This compound is the deuterium-labeled form of Calcipotriene, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Calcipotriene in biological matrices.[1] The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.
| Parameter | Specification | Typical Value |
| Chemical Name | (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-5-(cyclopropyl-2,2,3,3-d4)-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol | Conforms to Structure |
| Molecular Formula | C₂₇H₃₆D₄O₃ | C₂₇H₃₆D₄O₃ |
| Molecular Weight | 416.64 g/mol | 416.64 |
| CAS Number | Not Available (Unlabeled: 112965-21-6) | N/A |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥ 98% | 99.5% |
| Isotopic Purity | ≥ 99% Deuterium Incorporation | Conforms |
| Solubility | Soluble in Methanol | Conforms |
| Storage Conditions | 2-8°C | Conforms |
Analytical Methodologies for Quality Control
The quality of this compound is ensured through a series of analytical tests. High-Performance Liquid Chromatography (HPLC) is a principal technique for determining purity and assay.
Purity and Assay Determination by RP-HPLC
A common method for the analysis of Calcipotriene is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is a representative example for the determination of Calcipotriene in a cream formulation, which can be adapted for the analysis of the deuterated standard.[2][3]
Experimental Protocol: RP-HPLC for Calcipotriene
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase to a known concentration (e.g., 1 µg/mL).
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. Purity is calculated by the area normalization method, and the assay is determined by comparison to the standard.
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as:[2][3]
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interference from degradation products or impurities |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Workflow for Method Development
Mechanism of Action of Calcipotriene
Calcipotriene exerts its therapeutic effects in the treatment of psoriasis by acting as a synthetic analog of vitamin D.[4][5] Its mechanism of action involves binding to the Vitamin D Receptor (VDR), which leads to the regulation of genes involved in cell proliferation, differentiation, and immune responses.[4][6]
Upon topical application, Calcipotriene penetrates the skin and binds to the VDR within keratinocytes.[4] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[4] The resulting VDR-RXR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes that control cellular processes, ultimately leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby normalizing the psoriatic skin phenotype.[4][6]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Calcipotriene-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriene-d4 is the deuterated form of Calcipotriene (also known as Calcipotriol), a synthetic analog of vitamin D3. It is primarily used as a reference standard in analytical and pharmacokinetic studies. The introduction of deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for quantifying the non-deuterated drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and an illustration of its signaling pathway.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for this compound and its non-deuterated analog, Calcipotriene. It is important to note that while the core chemical structure is the same, the difference in isotopic composition will result in a slightly higher molecular weight for the deuterated compound. Other physical properties are expected to be very similar.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-(Cyclopropyl-d4)-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | [1],[2],[3],[4] |
| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4 | [1],[2],[3],[4] |
| Molecular Formula | C₂₇H₃₆D₄O₃ | ,,[3] |
| Molecular Weight | 416.63 g/mol | [1],[3],[4] |
| CAS Number (Unlabeled) | 112965-21-6 | ,,[3] |
Table 2: Physicochemical Properties of Calcipotriene (Non-deuterated)
| Property | Value | Source(s) |
| Melting Point | 166-168 °C | [5] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~50 mg/mL). Sparingly soluble in aqueous buffers. | [6] |
| UV/Vis Maximum (λmax) | 264 nm | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Storage Temperature | -20°C | [7],[6] |
| Stability | Light and temperature sensitive. Stable for at least two years when stored at -20°C. | [6] |
Signaling Pathway
Calcipotriene, and by extension this compound, exerts its biological effects by binding to the Vitamin D Receptor (VDR), which is a member of the nuclear receptor superfamily. This interaction modulates the transcription of various genes involved in cell proliferation, differentiation, and inflammation.[8]
Caption: this compound signaling pathway in keratinocytes.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, based on established methods for Calcipotriene and other vitamin D analogs, the following outlines key experimental procedures.
Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of a this compound sample and assessing its stability under various conditions.
Objective: To quantify this compound and its degradation products using a stability-indicating RP-HPLC method.
Materials:
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a specified ratio (e.g., 80:20 v/v).[9] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the this compound sample in methanol and dilute with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Stability Testing: To assess stability, subject the sample solution to stress conditions such as heat, acid, base, oxidation, and light. Analyze the stressed samples using the same HPLC method to identify and quantify any degradation products.
Caption: General workflow for HPLC analysis of this compound.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in different solvents.
Materials:
-
This compound
-
A range of organic solvents (e.g., ethanol, methanol, DMSO)
-
Water
-
Scintillation vials or small glass tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as the HPLC method described above.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a summary of the available physical and chemical properties of this compound. While specific experimental data for the deuterated analog is scarce, the information provided for the non-deuterated form offers a valuable reference point for researchers. The outlined experimental protocols and the signaling pathway diagram provide a practical framework for scientists and drug development professionals working with this compound. As this compound is primarily a research tool, this guide serves as a foundational resource for its application in analytical and metabolic studies.
References
- 1. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Calcipotriene | 112965-21-6 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. usbio.net [usbio.net]
- 8. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
A Technical Guide to the Use of Calcipotriene-d4 as an Internal Standard in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of Calcipotriene-d4's mechanism and application as an internal standard (IS) in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Core Mechanism of this compound as an Internal Standard
This compound is a deuterium-labeled synthetic analog of Calcipotriene.[1] Its utility as an internal standard is rooted in the principles of isotope dilution mass spectrometry. The best internal standard for bioanalysis is an isotopically labeled version of the molecule being quantified.[2] Stable isotopically labeled (SIL) internal standards are widely considered the gold standard for quantitative LC-MS assays.[3]
The core mechanism relies on three key properties:
-
Near-Identical Physicochemical Properties: this compound (Molecular Formula: C₂₇H₃₆O₃D₄) is structurally identical to Calcipotriene, with the exception of four deuterium atoms replacing hydrogen atoms.[4] This ensures that it behaves almost identically to the unlabeled analyte during sample extraction, handling, and chromatographic separation.[5] It will have the same extraction recovery and ionization response.[2]
-
Chromatographic Co-elution: A critical characteristic is that the deuterated standard should co-elute with the compound being quantified.[2] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement) at the same time, which is a significant source of imprecision in LC-MS/MS analyses.[6] The use of a deuterated standard that co-elutes with the analyte can compensate for most measurement errors arising from these effects.[6]
-
Mass-to-Charge (m/z) Differentiation: Despite their chemical similarity, the four deuterium atoms give this compound a molecular weight of approximately 416.64 g/mol , which is four units higher than that of Calcipotriene.[4] This mass difference allows the mass spectrometer to detect and differentiate the analyte from the internal standard, enabling the calculation of a precise signal ratio for quantification.
This relationship ensures that the ratio of the analyte's response to the internal standard's response remains constant, even if sample loss or signal fluctuation occurs during the analytical process.
Caption: Logical relationship between Calcipotriene and its deuterated internal standard.
Experimental Protocols for Quantification
A robust bioanalytical method using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol synthesized from established methods for Calcipotriene analysis.[6][7][8]
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of the biological sample (e.g., plasma, skin homogenate), add a small volume (e.g., 10 µL) of this compound internal standard solution at a known concentration.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of zinc sulphate and organic solvents for protein precipitation).[6]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Method
-
Column: A reverse-phase C18 column is typically used (e.g., Agilent C18, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v) is common.[8] The addition of 0.05% orthophosphoric acid may be used to improve peak shape.[9]
-
Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[8][9]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Mass Spectrometry (MS/MS) Method
-
Ionization Source: Electrospray Ionization (ESI), often operated in negative ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Calcipotriene: The precursor-to-product ion transition is typically monitored at m/z 411.1 → 393.5, corresponding to the [M-H]⁻ ion and a subsequent loss of water.[7]
-
This compound (IS): The corresponding transition would be monitored at m/z 415.6 → 397.6, accounting for the four deuterium atoms.
-
Caption: General experimental workflow for bioanalysis using this compound.
Data Presentation and Performance Characteristics
The use of this compound as an internal standard allows for the development of highly accurate and precise analytical methods. Method validation is performed according to ICH guidelines.[9][10] The table below summarizes typical performance characteristics for a validated LC-MS/MS method for Calcipotriene quantification.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity Range | 0.5 - 200 ng/mL | Based on[7] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in plasma/receptor medium) | [7] |
| Intra-assay Precision (%RSD) | < 5% | Based on[6] |
| Inter-assay Precision (%RSD) | < 10% | Based on[10] |
| Accuracy (% Recovery) | 95 - 105% | Based on[10] |
| Extraction Recovery | > 85% | General expectation |
Context: Calcipotriene Mechanism of Action
While this guide focuses on the analytical use of this compound, understanding the therapeutic mechanism of Calcipotriene is crucial for drug development professionals. Calcipotriene is a synthetic vitamin D3 analog.[11][12] Its primary mechanism of action involves binding to the Vitamin D Receptor (VDR), which is found on various cells, including T cells and epidermal keratinocytes.[11][12] This binding modulates the expression of genes related to cell proliferation and differentiation, which is beneficial in hyperproliferative skin conditions like psoriasis.[11]
References
- 1. veeprho.com [veeprho.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. veterinaria.org [veterinaria.org]
- 10. rjptonline.org [rjptonline.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. nextstepsinderm.com [nextstepsinderm.com]
An In-depth Technical Guide to Deuterium Labeling in Calcipotriene-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. To enhance its utility in research and clinical development, a deuterated version, Calcipotriene-d4, has been synthesized. This stable isotope-labeled analog serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the deuterium labeling in this compound, including its synthesis, analytical characterization, and applications.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-labeled counterpart, Calcipotriene.
| Property | This compound | Calcipotriene |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-(Cyclopropyl-d4)-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol[1][2] | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-24-cyclopropyl-24-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol |
| Molecular Formula | C₂₇H₃₆D₄O₃[1][3] | C₂₇H₄₀O₃ |
| Molecular Weight | 416.64 g/mol [1][3] | 412.60 g/mol |
| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4[1] | Calcipotriol, MC 903, Daivonex, Dovonex, Psorcutan |
Deuterium Labeling
The deuterium labeling in this compound is strategically located on the cyclopropyl group of the side chain. Specifically, all four hydrogen atoms on the cyclopropyl ring are replaced with deuterium atoms. This specific placement is confirmed by the IUPAC name: (1R, 3S, Z)-5-(2-((1R, 3aS, 7aR, E)-1-((2R, 5S, E)-5-(cyclopropyl-2, 2, 3, 3-d4 )-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1, 3-diol.[1]
This labeling strategy offers several advantages:
-
Metabolic Stability: The C-H bonds on the cyclopropyl group are not the primary sites of metabolism for Calcipotriene. Therefore, deuterium substitution at this position is unlikely to alter the metabolic profile of the drug, a crucial characteristic for an internal standard.
-
Minimal Isotope Effect: The kinetic isotope effect is expected to be negligible for the metabolic pathways of Calcipotriene, ensuring that the deuterated and non-deuterated forms behave similarly in biological systems.
-
Clear Mass Shift: The incorporation of four deuterium atoms results in a distinct mass shift of +4 Da compared to the unlabeled compound. This significant difference allows for easy differentiation and accurate quantification in mass spectrometry analysis, minimizing signal overlap.
Synthesis of this compound
While detailed, step-by-step proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general synthetic strategy involves the introduction of a deuterated cyclopropyl moiety into a suitable precursor of the vitamin D analog side chain. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
The synthesis would likely commence with the preparation of a deuterated cyclopropyl building block. This could be achieved through various established methods for cyclopropane synthesis using deuterated starting materials. This deuterated synthon is then coupled with a suitable precursor of the Calcipotriene side chain. The resulting deuterated side chain is subsequently attached to the core Vitamin D ring system (CD-ring fragment). The final steps typically involve the removal of any protecting groups and purification of the final product, this compound, often utilizing techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity.
Analytical Characterization
The confirmation of deuterium incorporation and the overall structural integrity of this compound is achieved through a combination of analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for verifying the isotopic labeling and determining the isotopic purity of this compound.
Experimental Protocol for Isotopic Purity Determination:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.
-
Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system coupled to a mass spectrometer. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution mode (e.g., Time-of-Flight or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are measured. The isotopic purity is calculated by determining the percentage of the M+4 ion relative to the sum of all isotopic peaks, after correcting for the natural isotopic abundance of carbon-13.
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Scan Mode | Full scan for isotopic distribution analysis |
| Expected [M+H]⁺ | ~417.3 g/mol |
| Expected [M-H]⁻ | ~415.3 g/mol |
| Isotopic Purity | Typically >98% |
| Deuteration | ≥99% for each labeled position |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the position of the deuterium labels and the overall structure of the molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sufficient amount of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the cyclopropyl protons confirms the successful incorporation of deuterium at these positions.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded. The signals for the deuterated carbons on the cyclopropyl ring will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding signals in unlabeled Calcipotriene.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, providing definitive proof of the labeling positions.
| Parameter | Typical Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃, CD₃OD |
| ¹H NMR | Absence of signals for cyclopropyl protons |
| ¹³C NMR | Upfield shifted multiplets for deuterated carbons |
| ²H NMR | Signals corresponding to the chemical shifts of the cyclopropyl deuterons |
Logical Relationship of Analytical Techniques
The analytical characterization of this compound follows a logical progression to ensure its quality and suitability as an internal standard.
Caption: The logical workflow for the analytical characterization of this compound.
Conclusion
This compound is a critical tool for researchers and drug developers working with Calcipotriene. Its well-defined deuterium labeling on the cyclopropyl group provides a stable and reliable internal standard for quantitative bioanalysis. The synthesis and rigorous analytical characterization, employing high-resolution mass spectrometry and NMR spectroscopy, ensure the high isotopic purity and structural integrity required for its application in demanding analytical methods. This in-depth understanding of the deuterium labeling in this compound is essential for its proper use and the generation of accurate and reproducible data in pharmacokinetic and metabolic studies.
References
Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Supplier Information, Availability, and Core Technical Data
This technical guide provides a comprehensive overview of Calcipotriene-d4, a deuterated analog of the synthetic vitamin D3 derivative, Calcipotriene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, analytical methodologies, and the underlying mechanism of action.
Supplier Information
This compound, also referred to as Calcipotriol-d4, is available from several specialized chemical suppliers. While pricing and specific stock levels often require direct inquiry, the following table summarizes key information for prominent suppliers to aid in procurement.
| Supplier | Product Name(s) | Catalogue Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Axios Research | Calcipotriol-d4 (this compound) | AR-C01097 | C₂₇H₃₆D₄O₃ | 416.64 | Intended for analytical purposes as a reference standard.[1][2] |
| Pharmaffiliates | This compound, (5E)-Calcipotriene-d4 | PA STI 016980, PA STI 016990 | C₂₇H₃₅D₄O₃ | 416.63 | A labeled antipsoriatic and vitamin D3 analogue.[3][4][5] |
| Clearsynth | This compound, Calcipotriol-d4 | CS-O-39752, CS-O-11360 | C₂₇H₃₆D₄O₃ | 416.63 | Purity by HPLC is stated as not less than 90%. Intended for use as an internal standard.[6][7][8] |
| Veeprho | Calcipotriol-D4 | Not specified | Not specified | Not specified | Deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[9][10] |
| BOC Sciences | (5E)-Calcipotriene-[d4] | Not specified | C₂₇H₃₆O₃D₄ | 416.64 | Isotopic labeled analog of Vitamin D3.[11] |
| Simson Pharma | Calcipotriol-D4 | Not specified | Not specified | Not specified | Accompanied by a Certificate of Analysis.[12][13] |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Calcipotriene exerts its therapeutic effects by acting as a synthetic analog of vitamin D.[9][14] Its primary mechanism involves binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3][9] This interaction initiates a cascade of molecular events that ultimately modulate cellular proliferation, differentiation, and inflammatory responses.[3][15]
The binding of Calcipotriene to the VDR leads to the formation of a heterodimeric complex with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes involved in keratinocyte proliferation and differentiation, as well as immune system function.[3][9][15] Specifically, it inhibits the proliferation of keratinocytes and promotes their normal differentiation, helping to resolve the hyperproliferative and aberrant differentiation characteristic of psoriatic lesions.[3][14]
Caption: this compound signaling pathway via the Vitamin D Receptor.
Experimental Protocols
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common method for the quantitative analysis of Calcipotriene in pharmaceutical formulations is RP-HPLC. The following protocol is a generalized procedure based on published methods.[1][6]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA) or other suitable buffer components
-
Sample containing Calcipotriene
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v or 65:35 v/v with 0.05% OPA).[1][6] The exact ratio may require optimization.
-
Column Temperature: Ambient or controlled (e.g., 50°C)[12]
-
Injection Volume: 10-20 µL
4. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 10-50 µg/mL).[6]
5. Sample Preparation (for cream/ointment):
-
Accurately weigh a quantity of the formulation equivalent to a known amount of Calcipotriene.
-
Disperse the sample in a suitable solvent (e.g., n-Hexane) and sonicate.[12]
-
Extract the active ingredient with the mobile phase.
-
Centrifuge the mixture to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for Calcipotriene.
-
Calculate the concentration of Calcipotriene in the sample using the calibration curve.
Caption: A generalized workflow for the RP-HPLC analysis of Calcipotriene.
General Synthesis Approach
The synthesis of Calcipotriene is a multi-step process. A common strategy involves the coupling of two key synthons: a precursor for the A-ring and a fragment representing the CD-rings of the vitamin D structure. A patent describes a process for preparing Calcipotriol that involves the reaction of a C-22 phenylsulfonyl derivative of cholecalciferol with a silyl derivative of an alfa-hydroxy aldehyde, followed by reductive desulfonation.[16] A convergent total synthesis approach has also been described, which allows for the scalable production of the A-ring and CD-ring intermediates.[17]
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to consult the detailed product specifications from the chosen supplier and relevant scientific literature.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. Calcipotriol - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veterinaria.org [veterinaria.org]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. veeprho.com [veeprho.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 13. Calcipotriol-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 14. droracle.ai [droracle.ai]
- 15. nextstepsinderm.com [nextstepsinderm.com]
- 16. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 17. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcipotriene-d4: An In-depth Technical Safety Guide
This guide provides a comprehensive overview of the safety data for Calcipotriene-d4, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets (SDS) and chemical suppliers. Calcipotriene (also known as Calcipotriol) is a synthetic derivative of calcitriol, a form of Vitamin D.[1] The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium atoms, making it useful as an internal standard in analytical and pharmacokinetic research.[2] For the purposes of this safety data sheet, the toxicological and safety information for Calcipotriene is considered directly applicable to this compound.
Physicochemical and Identification Data
This compound is a stable, isotopically labeled analog of Calcipotriene.[2][3] Its fundamental physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (1R, 3S, Z)-5-(2-((1R, 3aS, 7aR, E)-1-((2R, 5S, E)-5-(cyclopropyl-2, 2, 3, 3-d4)-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1, 3-diol | [2] |
| Synonyms | Calcipotriol-d4, MC-903-d4, Daivonex-d4, Dovonex-d4, Psorcutan-d4 | [2][4] |
| CAS Number | Not available (for d4 version); 112965-21-6 (for non-labeled version) | [3][4] |
| Molecular Formula | C₂₇H₃₆D₄O₃ | [3][4] |
| Molecular Weight | 416.63 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [7] |
Toxicological Information
Calcipotriene is classified as highly toxic, particularly through oral and dermal routes of exposure.[6][7][8][9][10] The primary hazards are acute toxicity and potential reproductive toxicity.[7]
| Parameter | Data | Source(s) |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 20 mg/kg.[6] Classified as Category 1 or 2 ("Fatal if swallowed").[6][7] | [6] |
| Acute Toxicity (Dermal) | Classified as Category 1 ("Fatal in contact with skin").[7][9][10] | [7][9][10] |
| Acute Toxicity (Inhalation) | Classified as Category 2 ("Fatal if inhaled").[8][10] | [8][10] |
| Skin Corrosion/Irritation | May cause skin irritation (Category 2).[9] Some sources indicate no skin irritation in rabbit studies.[6] | [6][9] |
| Eye Damage/Irritation | Causes eye irritation (Category 2A or 2B).[7][9] Some sources indicate no eye irritation in rabbit studies.[6] | [6][7][9] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction (Sub-category 1B).[7] | [7] |
| Germ Cell Mutagenicity | Not classified as mutagenic. An Ames test with Salmonella typhimurium was negative.[6] | [6] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA.[7][8] | [7][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2).[7] | [7] |
| Specific Target Organ Toxicity (STOT) | Causes damage to organs through prolonged or repeated exposure (Category 1).[7][8][10] May cause respiratory irritation from a single exposure (Category 3).[9] | [7][8][9][10] |
Hazard Identification and Handling
This compound is a hazardous substance requiring stringent safety precautions during handling and storage.
The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| GHS Classification | Hazard Statement | Signal Word | Pictogram(s) | Source(s) |
| Acute Toxicity, Oral (Category 1/2) | H300: Fatal if swallowed | Danger | 💀 (Skull and Crossbones) | [6][7][8][9] |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | Danger | 💀 (Skull and Crossbones) | [7][9][10] |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger | 💀 (Skull and Crossbones) | [8][10] |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | Warning | ❤️ (Health Hazard) | [7] |
| STOT, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure | Danger | ❤️ (Health Hazard) | [7][8][10] |
| Skin Sensitization (Sub-category 1B) | H317: May cause an allergic skin reaction | Warning | ❗ (Exclamation Mark) | [7] |
| Eye Irritation (Category 2B) | H320: Causes eye irritation | Warning | ❗ (Exclamation Mark) | [7] |
| Aspect | Recommendation | Source(s) |
| Handling | Obtain special instructions before use.[7] Do not handle until all safety precautions have been read and understood.[7] Work under a hood and avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing.[7] Wash skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[6][7] | [6][7] |
| Storage | Store locked up.[6][7] Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7][8] | [6][7][8] |
| Incompatibilities | No specific data available, but keep away from incompatible substances. | [9] |
| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) or 6.1B (Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials). | [6][7] |
| Regulation | UN Number | Proper Shipping Name | Class | Packing Group | Source(s) |
| DOT (US) | 2811 | Toxic solids, organic, n.o.s. (Calcipotriene) | 6.1 | I | [6][10] |
| IMDG | 2811 | TOXIC SOLID, ORGANIC, N.O.S. (Calcipotriene) | 6.1 | I | [6][10] |
| IATA | 2811 | Toxic solid, organic, n.o.s. (Calcipotriene) | 6.1 | I | [6][10] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not provided. The SDS reports typically reference literature values ("Lit.") or summary classifications without detailing the specific test conditions.[6] However, the cited endpoints correspond to standardized OECD (Organisation for Economic Co-operation and Development) or similar regulatory guidelines for chemical safety testing.
-
Acute Oral Toxicity (LD50): This value is typically determined using a method like OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In such a study, a standardized strain of rats is administered the substance via oral gavage at various dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, or the dose estimated to be lethal to 50% of the test population, is then calculated.
-
Ames Test (Bacterial Reverse Mutation Test): This is a standard in vitro assay for mutagenicity, following a method like OECD Guideline 471. Strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are exposed to the test substance. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium. The negative result reported for Calcipotriene indicates it did not induce such reverse mutations.[6]
Visualized Workflows and Relationships
The following diagrams illustrate key logical and procedural workflows derived from the safety data for this compound.
References
- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Calcipotriol-d4 (this compound) | Axios Research [axios-research.com]
- 4. clearsynth.com [clearsynth.com]
- 5. (5E)-Calcipotriene-d4 | TRC-C144212-25MG | LGC Standards [lgcstandards.com]
- 6. heronpharma-sh.com [heronpharma-sh.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Quantification of Calcipotriene Using Calcipotriene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of calcipotriene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Calcipotriene-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision, adhering to regulatory guidelines for bioanalytical method validation.
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate cell proliferation and differentiation. To support pharmacokinetic studies and clinical trials, a robust and sensitive bioanalytical method is essential for the accurate quantification of calcipotriene in biological matrices. This application note describes a validated LC-MS/MS method for the determination of calcipotriene in human plasma, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
Calcipotriene analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and isopropanol
-
Formic acid and ammonium acetate
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in the table below.
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 60% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 1.5 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 5.0 min |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions
The following MRM transitions were used for the quantification of calcipotriene and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Calcipotriene | 413.3 | 395.3 | 80 | 25 |
| This compound | 417.3 | 399.3 | 80 | 25 |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of calcipotriene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the calcipotriene stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
This protocol outlines the extraction of calcipotriene from plasma samples.
Caption: Protein precipitation workflow for plasma samples.
Method Validation Summary
The method was validated according to the FDA guidelines on bioanalytical method validation.[1][2][3] The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.575 |
| 10 | 1.150 |
| 50 | 5.750 |
| 100 | 11.500 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.[4]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.0 | 9.2 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 30 | 4.5 | 102.1 | 5.8 | 99.8 |
| High | 80 | 3.8 | 97.5 | 4.9 | 98.9 |
Selectivity and Matrix Effect
No significant interfering peaks were observed at the retention times of calcipotriene and this compound in blank plasma samples from six different sources. The matrix effect was assessed and found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.
Stability
Calcipotriene was found to be stable in human plasma under various storage conditions, including short-term benchtop (4 hours), long-term at -80°C (90 days), and through three freeze-thaw cycles.
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of robust quantitative LC-MS/MS assays. The underlying principle is illustrated below.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of calcipotriene in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocols and validation data presented herein can be readily adopted by researchers and drug development professionals.
References
- 1. fda.gov [fda.gov]
- 2. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Calcipotriene using Calcipotriene-d4 as an Internal Standard
Introduction
Calcipotriene (also known as calcipotriol) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] It functions by binding to the vitamin D receptor (VDR), which in turn regulates gene expression to inhibit keratinocyte proliferation and promote their differentiation.[3][4] Accurate quantification of Calcipotriene in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Calcipotriene-d4, is the gold standard for quantitative analysis by mass spectrometry. It corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
This document provides a detailed protocol for the quantitative analysis of Calcipotriene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Mechanism of Action: Calcipotriene Signaling Pathway
Calcipotriene exerts its therapeutic effects by modulating gene expression within skin cells. Upon application, it penetrates the skin and binds to the Vitamin D Receptor (VDR). This complex then partners with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the cell nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs).[3] This binding event regulates the transcription of target genes involved in cell proliferation, differentiation, and immune responses, ultimately leading to the normalization of skin cell behavior in psoriatic plaques.[1][3]
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantification of Calcipotriene involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. A deuterated internal standard (IS), this compound, is added at the beginning of the sample preparation to ensure accurate quantification.
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions : Prepare individual stock solutions of Calcipotriene and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solution : Prepare a working standard solution of Calcipotriene by diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Working Solution : Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS primary stock with the same diluent.
-
Calibration Curve (CC) Standards : Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., blank plasma) with the Calcipotriene working standard solution to achieve a concentration range of 0.5 to 500 ng/mL.[5]
-
Quality Control (QC) Samples : Prepare QC samples in the same biological matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 400 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from established methods for small molecule extraction from biological fluids.[5][6][7]
-
Pipette 50 µL of the sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of an organic extraction solvent (e.g., a mixture of hexane, dichloromethane, and isopropyl alcohol).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85% methanol with 5 mM ammonium acetate).[5]
-
Vortex to dissolve the residue and transfer the solution to HPLC vials for analysis.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions. Method optimization is recommended.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 1.7 µm, 100 x 2.1 mm)[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.5[5] |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate[5] |
| Gradient | Isocratic elution with 85% Mobile Phase B[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 10-20 µL[5][7] |
| Column Temperature | 40°C |
| Run Time | ~3.5 minutes[5] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Calcipotriene : m/z 413.3 → 395.3 (Protonated Adduct → Loss of H₂O) This compound : m/z 417.3 → 399.3 (Hypothesized) |
| Detection | Multiple Reaction Monitoring (MRM) |
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines to ensure its reliability.[8] Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.99[5] |
| Calibration Range | - | 0.5 - 500 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.09 - 10.7%[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.20 - 12.9%[5] |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 90.5 - 105% (of nominal)[5] |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 96.6 - 106% (of nominal)[5] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantitative analysis of Calcipotriene in various matrices. The detailed protocols for sample preparation and instrumental analysis, combined with rigorous method validation, ensure reliable data for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this important dermatological therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Analysis of Calcipotriene-d4 in Plasma Samples
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is utilized in the treatment of psoriasis.[1][2] Accurate quantification of calcipotriene in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. Calcipotriene-d4, a deuterium-labeled version of calcipotriene, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like this compound is best practice in LC-MS/MS-based bioanalysis as it compensates for variability in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the results.[4][5][6] This document provides a detailed protocol for the extraction and quantification of calcipotriene in plasma samples using this compound as an internal standard.
Principle of the Method
This method employs LC-MS/MS for the sensitive and selective quantification of calcipotriene in plasma. Plasma samples are first treated to precipitate proteins and release the analyte. The analyte and the internal standard (this compound) are then extracted from the plasma matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted samples are then injected into an LC-MS/MS system. Chromatographic separation of calcipotriene from other endogenous plasma components is achieved on a C18 reversed-phase column. The separated analyte and internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Signaling Pathway of Calcipotriene
Calcipotriene exerts its therapeutic effect by binding to the Vitamin D receptor (VDR).[1][7] This binding initiates a cascade of transcriptional changes that regulate the expression of genes involved in cell proliferation, differentiation, and immune responses.[2][7]
Caption: Calcipotriene signaling cascade.
Experimental Workflow
The overall workflow for the analysis of calcipotriene in plasma samples using this compound as an internal standard is depicted below.
Caption: Plasma sample analysis workflow.
Materials and Reagents
-
Calcipotriene analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Hexane
-
Dichloromethane
-
Isopropyl alcohol
-
96-well plates
-
Centrifuge
-
Evaporator system
Detailed Experimental Protocols
Stock and Working Solutions Preparation
-
Calcipotriene Stock Solution (1 mg/mL): Accurately weigh and dissolve calcipotriene in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the calcipotriene stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to the desired concentration (e.g., 100 ng/mL).
Sample Preparation
Two common methods for sample preparation from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for calcipotriol analysis in rat plasma.[11]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of a hexane:dichloromethane:isopropyl alcohol (150:15:5, v/v/v) mixture.[11]
-
Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for steroid extraction from plasma.[9]
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are suggested starting parameters and can be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 1.7 µm, 100 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3.5 minutes |
Parameters adapted from a similar compound analysis.[11]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of individual standards. Expected transitions for Calcipotriene would be similar to other vitamin D analogs. For this compound, the precursor and product ions will be shifted by +4 m/z. |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
Data Presentation and Method Validation
A comprehensive validation should be performed to ensure the reliability of the method. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤ 20% CV. |
| Accuracy & Precision (Intra- and Inter-day) | Accuracy within ±15% of nominal value (±20% at LLOQ). Precision ≤ 15% CV (≤ 20% at LLOQ).[11] |
| Recovery | Consistent and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Evaluated for freeze-thaw cycles, short-term benchtop, and long-term storage. |
Acceptance criteria are based on general bioanalytical method validation guidelines.
Conclusion
This application note provides a comprehensive protocol for the quantification of calcipotriene in plasma samples using this compound as an internal standard. The detailed methodologies for sample preparation via LLE or SPE and analysis by LC-MS/MS offer a robust framework for researchers in drug development. Proper method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. veeprho.com [veeprho.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 8. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Calcipotriene-d4 for Robust Pharmacokinetic Studies
Application Note
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) studies are essential. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in bioanalytical methods. Calcipotriene-d4, a deuterated form of Calcipotriene, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring reliable data for PK modeling. This document provides detailed protocols for conducting a pharmacokinetic study of Calcipotriene using this compound as an internal standard.
Mechanism of Action of Calcipotriene
Calcipotriene exerts its therapeutic effect by binding to the Vitamin D receptor (VDR), which is a nuclear receptor.[1][2] This binding leads to the formation of a heterodimer with the retinoid X receptor (RXR). The Calcipotriene-VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation, ultimately leading to the normalization of keratinocyte growth and a reduction in the inflammatory response characteristic of psoriasis.[1][3]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Calcipotriene using Calcipotriene-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriene (also known as calcipotriol) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] Therapeutic drug monitoring (TDM) of calcipotriene is crucial for optimizing therapeutic efficacy while minimizing potential systemic side effects, such as hypercalcemia, which can occur with excessive use.[3] This application note provides a detailed protocol for the quantitative analysis of calcipotriene in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Calcipotriene-d4 as an internal standard.
This compound is a deuterium-labeled version of calcipotriene, making it an ideal internal standard for LC-MS/MS analysis due to its similar chemical and physical properties to the analyte, ensuring accurate quantification.
Signaling Pathway and Mechanism of Action
Calcipotriene exerts its therapeutic effect by modulating gene expression through the Vitamin D Receptor (VDR). Upon entering keratinocytes, calcipotriene binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, regulating the transcription of genes involved in cell proliferation and differentiation. This action helps to normalize the abnormal keratinocyte growth characteristic of psoriasis.
Experimental Protocols
This protocol is based on established methodologies for the analysis of calcipotriene in biological matrices by LC-MS/MS.
Materials and Reagents
-
Calcipotriene certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Amino (NH2) phase)
-
Liquid-liquid extraction solvents (e.g., methyl tert-butyl ether or a hexane-dichloromethane-isopropyl alcohol mixture)
Instrumentation
-
A validated high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of calcipotriene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the calcipotriene stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE)
-
Plasma Sample Preparation: To 1.0 mL of human plasma, add 50 µL of the 10 ng/mL this compound internal standard working solution and vortex.
-
Liquid-Liquid Extraction: Add 5 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
SPE Cartridge Conditioning: Condition an amino SPE cartridge with 1 mL of methanol followed by 1 mL of the LLE solvent.
-
Sample Loading and Elution: Reconstitute the dried extract in 1 mL of the LLE solvent and load it onto the conditioned SPE cartridge. Elute the analytes with 1 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Calcipotriene | 413.3 | 395.3 |
| This compound | 417.3 | 399.3* |
*Note: The product ion for this compound is predicted based on the fragmentation of the parent compound (loss of water). This transition should be confirmed experimentally.
Quantitative Data Summary
The following tables summarize the expected performance of the described LC-MS/MS method, based on validated assays for calcipotriene.[4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 10.0 - 2000.0 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%DEV) | Inter-day Accuracy (%DEV) |
| LLOQ | 10.0 | ≤ 8.5 | ≤ 9.1 | -3.5 to 1.9 | -8.7 to -1.5 |
| Low QC | 30.0 | ≤ 5.0 | ≤ 6.0 | -2.0 to 1.5 | -7.5 to -2.0 |
| Mid QC | 500.0 | ≤ 4.5 | ≤ 5.5 | -1.5 to 1.0 | -6.0 to -1.0 |
| High QC | 1500.0 | ≤ 4.0 | ≤ 5.0 | -1.0 to 1.0 | -5.0 to -0.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Calcipotriene | > 85 | < 15 |
| This compound | > 85 | < 15 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of calcipotriene in human plasma. The detailed protocol and performance characteristics outlined in this application note offer a solid foundation for researchers and clinicians to implement this assay in their laboratories, aiding in the optimization of psoriasis treatment.
References
Application Notes and Protocols for Calcipotriene-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Calcipotriene-d4 from biological matrices for quantitative analysis. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are critically evaluated to guide the selection of the most appropriate technique for specific research needs.
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification. The complexity of biological matrices such as plasma and serum necessitates robust sample preparation to remove interfering substances and enrich the analyte of interest prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique is critical for achieving the required sensitivity, accuracy, and precision. This document outlines validated protocols for three common extraction techniques, presenting their methodologies and performance data to aid researchers in method development and validation.
Comparative Data of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors, including the desired level of sample cleanliness, analyte recovery, sample throughput, and the specific requirements of the analytical method. The following table summarizes quantitative data for the described techniques, based on studies of Calcipotriene and other vitamin D analogs.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) followed by SPE |
| Analyte Recovery | 55-85% (for Vitamin D metabolites)[1][2] | >90% (for Calcipotriol) | High, but often requires further cleanup |
| Matrix Effect | Moderate to Low | Moderate | High (if used alone) |
| Sample Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
| Lower Limit of Quantification (LLOQ) | 10-20 pg/mL (for Vitamin D metabolites)[1] | 0.5 ng/mL (for Calcipotriol)[3] | Dependent on subsequent cleanup |
| Cost per Sample | Moderate | Low | Low |
| Solvent Consumption | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from established methods for the extraction of vitamin D metabolites from plasma and is suitable for this compound analysis.[1][2]
Objective: To isolate this compound from plasma with high purity.
Materials:
-
SPE Cartridges (e.g., C8 or C18)
-
Plasma or Serum Sample
-
Internal Standard (this compound) Spiking Solution
-
Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Reconstitution Solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum in a centrifuge tube, add the internal standard (this compound).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 800 µL of deionized water to the supernatant and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally equilibrate with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 30% aqueous methanol.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 1 mL of acetonitrile, followed by 0.5 mL of ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the extraction of Calcipotriol from biological matrices.[3]
Objective: To extract this compound from plasma or whole blood using immiscible solvents.
Materials:
-
Plasma or Whole Blood Sample (20 µL)
-
Internal Standard (this compound) Spiking Solution
-
Water:Methanol (50:50, v/v)
-
Hexane:Dichloromethane:Isopropanol (150:15:5, v/v/v)
-
Centrifuge
-
Nitrogen Evaporator
-
Reconstitution Solution (e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
To 20 µL of plasma or whole blood in a microcentrifuge tube, add the internal standard (this compound).
-
-
Extraction:
-
Add 50 µL of a water:methanol (50:50, v/v) mixture to the sample.
-
Add 1 mL of the hexane:dichloromethane:isopropanol (150:15:5, v/v/v) extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) followed by Phospholipid Removal Protocol
This protocol combines a simple protein precipitation step with a subsequent cleanup to remove phospholipids, which are a major source of matrix effects in LC-MS/MS analysis.
Objective: A high-throughput method to remove proteins and phospholipids from serum.
Materials:
-
Serum Sample
-
Internal Standard (this compound) Spiking Solution
-
Methanol
-
Zinc Sulfate solution
-
Acetonitrile with 1% Formic Acid
-
Phospholipid Removal Plate (e.g., HybridSPE®)
-
96-well collection plate
-
Vacuum Manifold or Centrifuge with plate rotor
Procedure:
-
Protein Precipitation:
-
Pipette serum samples and internal standard into a 96-well plate.
-
Add methanol containing zinc sulfate to each well.
-
Mix using a plate shaker.
-
Add acetonitrile with 1% formic acid to each well and mix.
-
Allow the plate to sit for 4 minutes to allow larger precipitates to settle.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid removal plate.
-
Apply vacuum to pull the supernatant through the plate into a clean 96-well collection plate.
-
-
Analysis:
-
Seal the collection plate.
-
The filtrate is ready for direct injection into the LC-MS/MS system.
-
Conclusion
The choice of sample preparation technique for this compound analysis is a critical step that influences the quality and reliability of the final results.
-
Solid-Phase Extraction offers the cleanest extracts, minimizing matrix effects and often leading to the lowest limits of quantification. It is well-suited for methods requiring high sensitivity.
-
Liquid-Liquid Extraction provides high analyte recovery and is a cost-effective option, though it can be more labor-intensive and use larger volumes of organic solvents.[3]
-
Protein Precipitation is a rapid and simple method for high-throughput screening. However, it is often necessary to couple it with a subsequent cleanup step, such as phospholipid removal, to mitigate significant matrix effects for sensitive LC-MS/MS analysis.
Researchers and scientists should select the most appropriate method based on the specific requirements of their study, considering factors such as the biological matrix, required sensitivity, available equipment, and desired sample throughput. The detailed protocols provided herein serve as a comprehensive guide for the successful implementation of these techniques in the bioanalysis of this compound.
References
- 1. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Calcipotriene and Calcipotriene-d4 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of Calcipotriene and its deuterated internal standard, Calcipotriene-d4. The primary method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a gold standard for bioanalytical assays. Additionally, alternative High-Performance Liquid Chromatography (HPLC) methods with UV detection are presented for applications where mass spectrometry is not required. This document provides comprehensive protocols, system parameters, and data presentation to guide researchers in establishing a reliable analytical workflow for these compounds.
Introduction
Calcipotriene (also known as Calcipotriol) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. Accurate determination of Calcipotriene concentrations in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry as it corrects for variability in sample preparation and instrument response.[1] Ideally, the deuterated internal standard should co-elute with the analyte to ensure accurate correction for matrix effects and ionization suppression.[1] This application note provides a detailed protocol for the simultaneous analysis of Calcipotriene and this compound.
Chromatographic Methods and Protocols
A variety of reversed-phase HPLC and UHPLC methods have been developed for the analysis of Calcipotriene.[2][3][4][5] The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
Primary Method: UHPLC-MS/MS for High-Sensitivity Quantification
This method is adapted from a validated assay for the simultaneous quantification of Calcipotriol and is ideal for bioanalytical studies requiring high sensitivity and specificity.[6]
Experimental Protocol: UHPLC-MS/MS
-
Sample Preparation (for biological matrices):
-
To 100 µL of plasma or other biological matrix, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane, dichloromethane, and isopropyl alcohol (150:15:5, v/v/v).[6]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
UHPLC System: A system capable of delivering pressures up to 15,000 psi.
-
Column: Kinetex C18 (1.7 µm, 100 x 2.10 mm) or equivalent.[6]
-
Mobile Phase: Isocratic elution with 15:85 (v/v) 5 mM Ammonium Acetate (pH 6.5) and Methanol.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Total Run Time: Approximately 3.5 minutes.[6]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Calcipotriene: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
-
Data Presentation: UHPLC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | Kinetex C18 (1.7 µm, 100 x 2.10 mm)[6] |
| Mobile Phase | 15% 5 mM Ammonium Acetate (pH 6.5), 85% Methanol[6] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Expected Results:
Calcipotriene and this compound are expected to co-elute under these conditions, providing a single chromatographic peak when monitoring their respective MRM transitions. This co-elution is ideal for accurate quantification using the internal standard method.
Alternative Method: HPLC with UV Detection
For quality control of pharmaceutical formulations where high sensitivity is not the primary requirement, a standard HPLC method with UV detection can be employed.
Experimental Protocol: HPLC-UV
-
Sample Preparation (for creams/ointments):
-
Accurately weigh a portion of the cream or ointment equivalent to a known amount of Calcipotriene.
-
Disperse the sample in a suitable solvent such as a mixture of methanol and water.
-
Sonicate to ensure complete dissolution of the active ingredient.
-
Centrifuge to separate excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.[3]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax 300 SB-C18 (3.5 µm, 250 x 4.6 mm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol and Water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 7.5 minutes.[3]
-
Data Presentation: HPLC-UV Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | Zorbax 300 SB-C18 (3.5 µm, 250 x 4.6 mm)[3] |
| Mobile Phase | 70% Methanol, 30% Water[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | |
| Wavelength | 264 nm[2][3] |
Expected Results:
This method will provide a well-resolved peak for Calcipotriene. As UV detection cannot differentiate between Calcipotriene and its deuterated analog, this method is suitable for the quantification of Calcipotriene in samples that do not contain the internal standard.
Visualizations
Caption: UHPLC-MS/MS workflow for Calcipotriene analysis.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described UHPLC-MS/MS method provides a sensitive and specific protocol for the simultaneous determination of Calcipotriene and its deuterated internal standard, this compound. The co-elution of the analyte and the internal standard allows for accurate quantification, making this method highly suitable for pharmacokinetic and other bioanalytical studies. For routine quality control of pharmaceutical formulations, the alternative HPLC-UV method offers a reliable and more accessible approach. The detailed protocols and parameters provided in this application note serve as a comprehensive guide for researchers to implement these methods in their laboratories.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. veterinaria.org [veterinaria.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Calcipotriene-d4 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Calcipotriene-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Calcipotriene, a synthetic vitamin D3 derivative used in the treatment of psoriasis. It is commonly employed as an internal standard in pharmacokinetic and bioequivalence studies of Calcipotriene.
Introduction
Calcipotriene is a potent vitamin D analog that regulates skin cell proliferation and differentiation, making it an effective treatment for psoriasis. Accurate quantification of Calcipotriene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This application note outlines a robust LC-MS/MS method for the detection and quantification of this compound. The protocol includes detailed procedures for sample preparation, liquid chromatography separation, and mass spectrometry parameters.
Experimental Protocols
Materials and Reagents
-
This compound: Reference standard
-
Calcipotriene: Reference standard
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Biological Matrix: Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) Cartridges: Amino-propyl bonded silica (for normal phase SPE) or C18 (for reversed-phase SPE)
-
Liquid-Liquid Extraction (LLE) Solvents: Hexane, Dichloromethane, Isopropyl alcohol
Sample Preparation
A crucial step in the analysis of Calcipotriene from biological matrices is the efficient extraction of the analyte and internal standard while minimizing interferences. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.
2.2.1. Liquid-Liquid Extraction (LLE) Protocol [1]
-
To 1.0 mL of plasma sample, add the working solution of this compound (internal standard).
-
Add a mixture of hexane-dichloromethane-isopropyl alcohol (150:15:5, v/v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.2.2. Solid-Phase Extraction (SPE) Protocol [2]
-
To 1.0 mL of plasma, add the working solution of this compound.
-
Pre-condition an amino-propyl SPE cartridge with the appropriate solvent.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Kinetex C18, 1.7 µm, 100 x 2.10 mm)[1] |
| Mobile Phase A | 5 mM Ammonium acetate in water, pH 6.5[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic elution with 15:85 (v/v) Mobile Phase A:Mobile Phase B[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 35°C[2] |
| Injection Volume | 5-20 µL |
| Run Time | Approximately 3.5 minutes[1] |
Mass Spectrometry Parameters
The following parameters are provided as a starting point and should be optimized for the specific mass spectrometer being used. Calcipotriene can be ionized in both positive and negative electrospray ionization (ESI) modes.
2.4.1. Predicted Mass Spectrometry Parameters for this compound
The molecular formula for this compound is C₂₇H₃₆D₄O₃, with a molecular weight of approximately 416.64 g/mol . The following multiple reaction monitoring (MRM) transitions are predicted based on the known fragmentation of Calcipotriene.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Calcipotriene | ESI+ | 413.3 | 395.3 | [M+H]⁺ and subsequent loss of a water molecule. |
| This compound | ESI+ | 417.3 | 399.3 | Predicted: [M+H]⁺ and subsequent loss of a water molecule. The four deuterium atoms are not expected to be on the hydroxyl groups, thus the neutral loss is H₂O. |
| Calcipotriene | ESI- | 411.1 | 393.5 | [M-H]⁻ and subsequent loss of a water molecule.[3] |
| This compound | ESI- | 415.1 | 397.1 | Predicted: [M-H]⁻ and subsequent loss of a water molecule. |
2.4.2. General Mass Spectrometer Settings
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be optimized) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each transition (typically 10-40 eV) |
| Cone Voltage | To be optimized for each compound (typically 20-60 V) |
Data Presentation
The following tables summarize the key quantitative parameters for a typical Calcipotriene assay using a deuterated internal standard.
Table 1: Mass Spectrometry Transitions
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Calcipotriene | ESI+ | 413.3 | 395.3 | 100 |
| This compound | ESI+ | 417.3 | 399.3 | 100 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 10.0 to 2000.0 pg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | To be evaluated |
| Recovery | > 85% |
Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Calcipotriene using this compound as an internal standard.
Caption: Workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided parameters serve as a robust starting point for method development and validation, which should be performed according to the specific requirements of the analytical laboratory and regulatory guidelines.
References
Application of Calcipotriene-d4 in Dermal Absorption Studies: Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of plaque psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation. Understanding the dermal absorption profile of Calcipotriene is critical for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic side effects. The use of deuterated analogs, such as Calcipotriene-d4, plays a crucial role in the precise quantification of the parent drug in complex biological matrices encountered during these studies. This document provides detailed application notes and protocols for conducting dermal absorption studies of Calcipotriene, highlighting the integral role of this compound as an internal standard in analytical methodologies.
Mechanism of Action of Calcipotriene
Calcipotriene exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1] Upon binding, the Calcipotriene-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation, leading to the normalization of keratinocyte growth and a reduction in the inflammatory response characteristic of psoriasis.[1][2]
References
Standard Operating Procedure for Calcipotriene-d4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Calcipotriene-d4 stock solutions for research purposes. This compound is a deuterated analog of Calcipotriene, a synthetic vitamin D3 derivative used in the treatment of psoriasis. These procedures are intended to ensure the accurate and safe preparation of stock solutions for use in various in vitro and in vivo experimental settings. Adherence to this protocol is crucial for maintaining the integrity, stability, and proper concentration of the compound, which is essential for reproducible experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound stock solutions. This information is primarily based on the properties of the non-deuterated form, Calcipotriene (also known as Calcipotriol), as specific data for the deuterated analog is limited. The physicochemical properties of this compound are expected to be highly similar to those of Calcipotriene.
Table 1: Solubility of Calcipotriene
| Solvent | Solubility (approximate) | Source |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Ethanol | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [2] |
Table 2: Storage and Stability of Calcipotriene Solutions
| Form | Storage Temperature | Stability | Source |
| Solid (as supplied) | -20°C | ≥ 4 years | [1] |
| Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year | [3] |
| Aqueous Solution (diluted from stock) | 4°C | Not recommended for more than one day | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO or ethanol. The molecular weight of this compound is approximately 416.63 g/mol .
-
Pre-weighing Preparations: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: In a suitable weighing vessel, carefully weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Solubilization:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
To prepare a 10 mM stock solution, add 240 µL of anhydrous DMSO or 200-proof ethanol to the 1 mg of this compound.
-
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in tightly sealed amber vials at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Preparation of Working Solutions
For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Dilution: To prepare a working solution, dilute the 10 mM stock solution in an appropriate sterile aqueous buffer or cell culture medium.
-
Example Dilution (for a final concentration of 10 µM in 1 mL of media):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Usage: Use the freshly prepared working solution immediately. Aqueous solutions of Calcipotriene are not stable for long-term storage.
Safety Precautions
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact.[4][5][6]
-
Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
In case of contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Simplified Signaling Pathway of Calcipotriene
Caption: Calcipotriene binds to VDR, forming a complex with RXR that modulates gene expression.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Calcipotriol monohydrate | TargetMol [targetmol.com]
- 4. Calcipotriene (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Calcipotriene: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 6. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Calcipotriene Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Calcipotriene using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects with the use of Calcipotriene-d4 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Calcipotriene, particularly when using this compound to mitigate matrix effects.
Question: Why am I observing poor peak shape and inconsistent retention times for both Calcipotriene and this compound?
Answer:
Poor chromatography can exacerbate matrix effects and lead to unreliable quantification. Several factors can contribute to suboptimal peak shape and retention time variability.
-
Mobile Phase Issues: Ensure your mobile phase is fresh, properly mixed, and degassed. For reversed-phase chromatography of Calcipotriene, a common mobile phase consists of a mixture of methanol or acetonitrile with an aqueous component containing a modifier like ammonium acetate to improve peak shape and ionization efficiency. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Degradation: The analytical column can degrade over time, especially with complex biological matrices. This can manifest as peak tailing, splitting, or broadening. Consider flushing the column or replacing it if performance does not improve.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the mobile phase.
Question: My this compound internal standard is not co-eluting perfectly with the Calcipotriene analyte. What could be the cause and how can I address it?
Answer:
A slight chromatographic separation between a deuterated internal standard and the analyte is a known phenomenon referred to as the "isotope effect." This can be problematic if the two compounds elute in regions with different degrees of ion suppression or enhancement, leading to inaccurate quantification.
-
Understanding the Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time on a high-resolution chromatography column.
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the mobile phase gradient or temperature may help to minimize the separation.
-
Use of a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and internal standard peaks overlap sufficiently.
-
Data Analysis: If a slight separation is unavoidable, it is crucial to ensure that the peak integration is consistent for both the analyte and the internal standard.
-
Question: I am still observing significant ion suppression even with the use of this compound. What are my next steps?
Answer:
While a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects, it may not completely eliminate the issue, especially in very complex matrices.
-
Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for isolating the analyte of interest from matrix components. A commonly used LLE procedure for Calcipotriene involves a mixture of hexane, dichloromethane, and isopropyl alcohol.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
-
Chromatographic Separation: Optimize your LC method to separate the Calcipotriene from the regions of significant ion suppression. This can be investigated using a post-column infusion experiment.
Frequently Asked Questions (FAQs)
What are matrix effects in mass spectrometry?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.
How does this compound help in addressing matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to Calcipotriene. Therefore, during sample preparation, chromatography, and ionization, it is affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.
Is it possible that this compound does not fully compensate for matrix effects?
Yes, it is possible. While SIL-IS are highly effective, they may not provide perfect correction in all situations. For instance, if there is a slight chromatographic separation between the analyte and the internal standard, and they elute into regions with different matrix effects, the correction will be incomplete. This is why careful method development and validation are crucial.
How can I quantitatively assess the extent of matrix effects in my assay?
The most common method is the post-extraction spike method. This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these responses is known as the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Data Presentation
The following table summarizes the internal-standard normalized matrix effects and recovery for Calcipotriene in rat whole blood from a published study. This data provides a quantitative example of how matrix effects and recovery are evaluated.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | CV (%) | Recovery (%) | CV (%) |
| Calcipotriene | 1.5 | 98.7 | 8.2 | 95.4 | 7.1 |
| 25 | 102.1 | 6.5 | 98.2 | 5.8 | |
| 400 | 105.3 | 4.9 | 101.5 | 4.3 |
Data adapted from Lin, V. R., et al. (2020). Sensitive and rapid UHPLC–MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 191, 113685.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol describes the quantitative assessment of matrix effects for Calcipotriene.
-
Prepare Blank Matrix Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Sample Extraction: Extract the blank matrix samples using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with Calcipotriene at low and high concentrations. Also, spike with the working concentration of this compound.
-
Prepare Neat Solutions: Prepare solutions of Calcipotriene and this compound in a neat solvent (e.g., mobile phase) at the same concentrations as the post-spike samples.
-
LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solutions using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Spike Sample) / (Peak Area of Analyte in Neat Solution)
-
An IS-normalized MF can be calculated to assess the ability of the internal standard to compensate for the matrix effect:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Data Interpretation: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be less than 15%.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for the extraction of Calcipotriene from biological matrices.
-
Sample Aliquoting: To a 20 µL aliquot of the biological sample (e.g., rat whole blood or plasma), add the internal standard solution (this compound).
-
Protein Precipitation: Add a mixture of water and methanol (50:50, v/v) to precipitate proteins.
-
Liquid-Liquid Extraction: Add an extraction solvent mixture of hexane, dichloromethane, and isopropyl alcohol (150:15:5, v/v/v).
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Calcipotriene quantification using this compound.
Caption: A logical troubleshooting guide for inaccurate Calcipotriene quantification.
Technical Support Center: Calcipotriene-d4 Stability Testing in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriene-d4 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of this compound?
The bioanalysis of this compound, a synthetic analog of Vitamin D3, presents several challenges. Due to its structural similarity to endogenous Vitamin D metabolites and other analogs, achieving adequate chromatographic separation from interfering compounds is crucial.[1] The hydrophobic nature of Calcipotriene can lead to non-specific binding and poor recovery during sample preparation. Additionally, matrix effects, particularly from phospholipids in plasma, can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and reproducibility.[2]
Q2: What is the primary degradation pathway for Calcipotriene in biological systems?
Following systemic absorption, Calcipotriene metabolism is rapid and follows a pathway similar to that of the natural hormone, calcitriol.[3] The primary metabolites produced are significantly less potent than the parent compound.[3] While in-vivo metabolic pathways are the primary route of degradation, it is also important to consider its known sensitivity to light and heat, which can cause isomerization to pre-calcipotriene.[4]
Q3: Are there any specific considerations for sample collection and handling of biological matrices containing this compound?
Yes, proper sample handling is critical to ensure the stability of this compound. Due to its photo and thermal sensitivity, exposure of biological samples to light and elevated temperatures should be minimized.[5] It is recommended to collect blood samples in tubes containing an anticoagulant like heparin and to process them promptly to separate plasma or serum. For long-term storage, samples should be kept at -70°C or lower to minimize degradation.[6] Repeated freeze-thaw cycles should be avoided as they can impact the integrity of the sample and the stability of the analyte.[6][7]
Q4: How can matrix effects be minimized during the analysis of this compound in plasma?
Matrix effects, primarily from phospholipids, can be a significant issue.[2] Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) are effective in removing interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound itself is the ideal choice to compensate for matrix-induced ion suppression or enhancement, as it co-elutes and experiences similar matrix effects as the analyte.
-
Phospholipid Removal Plates: Specialized 96-well plates designed to remove phospholipids can be used during sample preparation.[2]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Non-specific binding to labware | Use low-binding polypropylene tubes and pipette tips. Pre-conditioning containers with a solution of the analyte can sometimes help. |
| Incomplete extraction from the biological matrix | Optimize the LLE or SPE procedure. For LLE, experiment with different organic solvents. For SPE, evaluate different sorbent types and elution solvents. |
| Precipitation of the analyte with proteins | Ensure complete protein precipitation and separation. Adjust the ratio of precipitating solvent to the sample and ensure thorough vortexing and centrifugation. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure all samples are treated identically. Use an automated liquid handler for improved precision if available. |
| Matrix effects | Implement strategies to minimize matrix effects as described in the FAQs. Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix to that in a neat solution. |
| Analyte instability | Review sample handling and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures. Perform stability experiments (freeze-thaw, bench-top, long-term) to assess analyte stability under your laboratory's conditions. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Column contamination | Use a guard column to protect the analytical column from matrix components.[1] Implement a column washing step after each analytical run. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient to improve peak shape and resolution from interfering peaks.[1] |
| Column degradation | Ensure the mobile phase pH is within the stable range for the column. Replace the column if performance does not improve after troubleshooting. |
Stability of this compound in Human Plasma
While specific quantitative stability data for this compound in biological matrices is not extensively published, the following table summarizes the expected stability based on general guidelines for bioanalytical method validation and data for similar Vitamin D analogs. Stability should be experimentally verified for your specific laboratory conditions.
| Stability Test | Storage Condition | Typical Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -70°C to Room Temperature | 3 cycles | Mean concentration within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | 4-24 hours | Mean concentration within ±15% of nominal concentration |
| Long-Term Stability | -70°C or colder | 1-12 months | Mean concentration within ±15% of nominal concentration |
| Post-Preparative (Autosampler) Stability | 4°C | 24-48 hours | Mean concentration within ±15% of nominal concentration |
Experimental Protocols
Protocol: Determination of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of Calcipotriene in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)
-
To 1.0 mL of human plasma containing this compound and an appropriate internal standard, add the extraction solvent.
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE.
-
Condition a normal phase SPE column (e.g., amino-bonded silica).
-
Load the reconstituted sample onto the SPE column.
-
Wash the column with a non-eluting solvent to remove impurities.
-
Elute the this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water, potentially with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APCI may offer reduced matrix effects for some vitamin D analogs.[8]
Visualizations
Caption: Workflow for the bioanalysis of this compound in plasma.
Caption: Logical flow for troubleshooting inconsistent bioanalytical results.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. BA Method Validation on Sample Stability- BioPharma Services [biopharmaservices.com]
- 6. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Calcipotriene-d4 Carryover in Liquid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues encountered during the liquid chromatography (LC) analysis of Calcipotriene-d4.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in liquid chromatography and why is it a concern for this compound analysis?
A: Analyte carryover is the appearance of a small peak of the analyte of interest (in this case, this compound) in a blank injection that follows an injection of a sample containing a high concentration of the analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and can compromise the integrity of bioanalytical data. For a potent compound like this compound, even minute carryover can be significant.
Q2: What are the common sources of carryover in an LC system?
A: Carryover can originate from various components of the LC system where the sample comes into contact. The most common sources include:
-
Autosampler: This is often the primary source of carryover. Specific components within the autosampler that can contribute are:
-
Injector Needle and Seat: Residue can adhere to the inner and outer surfaces of the needle.
-
Injection Valve Rotor and Stator: Scratches or wear on these components can trap the analyte.[2]
-
Sample Loop: Adsorption of the analyte onto the loop material.
-
-
Column: The stationary phase can retain small amounts of the analyte, which may elute in subsequent runs. This is particularly relevant for compounds with strong affinity for the column chemistry.
-
Tubing and Fittings: Improperly connected or worn tubing and fittings can create dead volumes where the sample can be trapped.
Q3: What physicochemical properties of this compound might contribute to carryover?
A: While specific adsorption studies on this compound are not widely published, its properties as a vitamin D analog suggest potential reasons for carryover:
-
Hydrophobicity: Calcipotriene is a relatively hydrophobic molecule.[3] This can lead to non-specific binding to hydrophobic surfaces within the LC system, such as PEEK tubing or polypropylene vials.
-
Solubility: Calcipotriene is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, but has low solubility in aqueous solutions.[4] If the wash solvent is not strong enough to fully solubilize any precipitated or adsorbed analyte, carryover can occur.
Troubleshooting Guides
Issue 1: Ghost peaks corresponding to this compound are observed in blank injections.
This is a classic symptom of carryover. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for this compound ghost peaks.
Issue 2: Loss of this compound signal intensity or poor peak shape at low concentrations.
This could be due to adsorption of the analyte to surfaces in the flow path, which can be a precursor to carryover.
Caption: Workflow to address this compound adsorption issues.
Experimental Protocols and Data
Protocol 1: Assessing Carryover
A common method to quantify carryover is to inject a blank sample immediately following the highest concentration standard of this compound. The response in the blank is then compared to the response of the lower limit of quantification (LLOQ) standard.
Methodology:
-
Inject the highest concentration this compound standard (e.g., Upper Limit of Quantification - ULOQ).
-
Immediately inject a blank sample (reconstitution solvent).
-
Inject the LLOQ standard.
-
Calculate the carryover percentage using the following formula: (Peak Area in Blank / Peak Area in LLOQ) * 100
-
Regulatory guidelines often require carryover to be less than 20% of the LLOQ response.
Table 1: Recommended Wash Solvents for this compound Carryover Reduction
Based on the solubility of Calcipotriene, a strong organic solvent is recommended for the needle wash.
| Wash Solvent Composition | Rationale | Reference |
| 100% Methanol or Ethanol | Calcipotriene is highly soluble in these solvents. | [4] |
| 50:50 (v/v) Methanol:Acetonitrile | A combination of strong organic solvents can be effective. | General Practice |
| Isopropanol | A stronger organic solvent that can be effective for highly retentive compounds. | General Practice |
| Acidified or basified organic solvent (e.g., 0.1% formic acid or ammonium hydroxide in methanol) | Modifying the pH can help to disrupt interactions between the analyte and system surfaces. | [2] |
Table 2: Potential Mobile Phase Additives to Mitigate Adsorption
For particularly challenging adsorption issues, modifying the mobile phase can be beneficial.
| Additive | Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Can help to protonate residual silanols on the column, reducing secondary interactions. |
| Ammonium Formate or Acetate | 5-10 mM | Can act as ion-pairing agents and mask active sites on the stationary phase. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | A strong ion-pairing agent, but can cause ion suppression in mass spectrometry. Use with caution. |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal conditions will vary depending on the specific LC-MS system and analytical method. It is recommended to perform systematic investigations to identify and resolve carryover issues.
References
- 1. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Calibrator and quality control preparation for Calcipotriene-d4
Welcome to the Technical Support Center for Calcipotriene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation of calibrators and quality control (QC) samples, as well as to offer troubleshooting assistance for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled analog of Calcipotriene. Its primary application is as an internal standard (IS) in analytical and pharmacokinetic studies.[1][2] The stable isotope label allows for precise quantification of Calcipotriene in biological samples using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Q2: What solvent should I use to dissolve this compound?
Methanol is a commonly used solvent for preparing stock solutions of Calcipotriene and its analogs.[3] Acetonitrile is also frequently used in the preparation of working solutions and as a component of the mobile phase in chromatographic methods.[4]
Q3: How should I store this compound solutions?
Calcipotriene is known to be sensitive to light and temperature.[3] Therefore, it is recommended to store stock and working solutions of this compound at low temperatures, such as -20°C, and protected from light to prevent degradation.[5] For formulated products, storage at 4°C and sealed away from light has been shown to maintain stability.
Q4: What is a typical working concentration for this compound as an internal standard?
The optimal concentration of an internal standard should be consistent across all samples, including calibrators and quality controls.[6][7] A general guideline for bioanalytical methods is to use a concentration that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for the analyte (Calcipotriene).[7] The specific concentration should be optimized during method development to ensure a consistent and appropriate signal intensity.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in chromatography.
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Troubleshooting Steps:
-
Refer to established analytical methods for Calcipotriene, which often use a mobile phase consisting of methanol and water or methanol and a phosphate buffer on a C18 column.[3][8][9]
-
Optimize the ratio of the organic and aqueous phases. A common starting point is a ratio of 70:30 (methanol:water).[3]
-
Ensure the pH of the mobile phase is suitable for the analyte and column.
-
Verify that the column is not degraded or clogged.
-
Issue 2: Inconsistent or low signal intensity for this compound.
-
Possible Cause 1: Degradation of the internal standard.
-
Troubleshooting Steps:
-
Possible Cause 2: Ion suppression or enhancement (matrix effects).
-
Troubleshooting Steps:
-
Stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects.[10]
-
If significant signal variability persists, evaluate the sample extraction procedure to ensure efficient removal of interfering matrix components.
-
A slight chromatographic shift between the deuterated standard and the analyte can sometimes lead to differential matrix effects.[11] Adjusting the chromatography to ensure complete co-elution may be necessary.
-
Issue 3: Inaccurate quantification of Calcipotriene.
-
Possible Cause 1: Cross-interference between the analyte and internal standard.
-
Troubleshooting Steps:
-
Check for any contribution of the this compound signal to the Calcipotriene signal and vice-versa. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.[7]
-
Ensure that the mass transitions (MRMs) are specific to each compound.
-
-
Possible Cause 2: Instability of the analyte or internal standard in the biological matrix.
-
Troubleshooting Steps:
-
Perform stability studies, including freeze-thaw, bench-top, and long-term stability, to ensure that both Calcipotriene and this compound are stable throughout the sample preparation and analysis process.
-
Experimental Protocols
Preparation of Calibrator and Quality Control (QC) Stock Solutions
-
Solvent Selection: Use HPLC-grade methanol as the solvent.
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of Calcipotriene and this compound.
-
Dissolve each in a known volume of methanol to prepare individual stock solutions (e.g., 1 mg/mL).
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solutions in amber vials at -20°C.
-
Preparation of Working Solutions
-
Calibrator Working Solutions:
-
Quality Control (QC) Working Solutions:
-
Prepare separate working solutions for low, medium, and high QC levels from the Calcipotriene stock solution.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with methanol or acetonitrile to the desired working concentration. This concentration should be optimized during method development.
-
Preparation of Calibration Curve and QC Samples in a Biological Matrix (e.g., Plasma)
-
Spiking:
-
To a set of blank plasma aliquots, spike a small volume (e.g., 1-2% of the total volume) of the calibrator working solutions to create the calibration curve samples.
-
Similarly, spike blank plasma with the QC working solutions to prepare the QC samples.
-
-
Internal Standard Addition:
-
Add a consistent volume of the this compound working solution to all calibration curve samples, QC samples, and the unknown samples to be analyzed.
-
-
Sample Processing:
-
Perform protein precipitation (e.g., with acetonitrile) or another suitable extraction method to isolate the analytes from the plasma.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Calibrators and QCs
| Sample Type | Analyte | Recommended Concentration Range | Solvent |
| Calibrators | Calcipotriene | 1 - 1000 ng/mL (Typical range, to be optimized) | Methanol/Water |
| QC Low | Calcipotriene | 3x Lower Limit of Quantification (LLOQ) | Methanol/Water |
| QC Medium | Calcipotriene | 40-60% of Calibration Curve Range | Methanol/Water |
| QC High | Calcipotriene | ~80% of Upper Limit of Quantification (ULOQ) | Methanol/Water |
| Internal Standard | This compound | Consistent concentration across all samples | Methanol/Acetonitrile |
Table 2: Storage and Stability Recommendations
| Solution Type | Storage Temperature | Light Protection | Recommended Duration |
| Stock Solutions | -20°C | Amber Vials | Up to 6 months (verify stability) |
| Working Solutions | 4°C | Amber Vials | Up to 1 week (prepare fresh as needed) |
| Processed Samples | 4°C (in autosampler) | Covered vials | Up to 24-48 hours (verify stability) |
Visualizations
Caption: Workflow for the preparation of calibrator and QC samples.
Caption: Logical workflow for troubleshooting inaccurate analytical results.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. waters.com [waters.com]
Validation & Comparative
The Gold Standard in Calcipotriene Analysis: A Comparative Guide to Method Validation Using Calcipotriene-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Calcipotriene is paramount. This guide provides an objective comparison of analytical method performance when using a deuterated internal standard, Calcipotriene-d4, versus other alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. This is attributed to its ability to mimic the analyte of interest throughout the analytical process, effectively compensating for variations in sample extraction, matrix effects, and instrument response. This guide will delve into the validation of an analytical method for Calcipotriene, comparing the performance of methods utilizing this compound, a non-deuterated internal standard, and no internal standard.
Performance Comparison of Analytical Methods for Calcipotriene
The following tables summarize the performance characteristics of different analytical methods for the quantification of Calcipotriene. The data is compiled from various studies to highlight the advantages of using a deuterated internal standard.
Table 1: Method Performance Comparison
| Validation Parameter | Method with this compound (LC-MS/MS) - Expected Performance | Method with Non-Deuterated IS (Tacalcitol) (LC-MS/MS)[1] | Method without Internal Standard (HPLC)[2][3] |
| Linearity (r²) | > 0.999 | ≥ 0.9997 | > 0.999 |
| Accuracy (% Recovery / % DEV) | 95-105% | -3.5% to 1.9% (%DEV) | 98-102% (% Recovery)[3] |
| Precision (%RSD / %CV) | < 5% | 0.7% to 8.5% (%CV) | < 2% (%RSD)[3] |
| Limit of Quantification (LOQ) | Low pg/mL range | 10.0 pg/mL | 0.02 µg/mL (20,000 pg/mL)[3] |
Note: The performance data for the method with this compound is based on the established benefits of using a stable isotope-labeled internal standard, which leads to higher accuracy and precision, especially in complex biological matrices.
Table 2: Detailed Validation Data from Representative Studies
| Method Type | Internal Standard | Linearity Range | Accuracy | Precision (RSD/CV) | LOQ/LLOQ | Reference |
| LC-MS/MS | Tacalcitol | 10.0 to 2000.0 pg/mL | -3.5% to 1.9% (%DEV) | 0.7% to 8.5% (%CV) | 10.0 pg/mL | [1] |
| LC-MS/MS | Lovastatin | Not specified | Not specified | Not specified | 0.5 - 40 ng/mL | [4] |
| UHPLC-MS/MS | Not specified | 0.5 - 500 ng/mL | 90.5-106% | 3.09-12.9% | 0.5 ng/mL | [5] |
| RP-HPLC | None | 10-50 µg/mL | Not specified | Not specified | Not specified | [2] |
| RP-HPLC | None | 80% to 140% of nominal | 99.68-100.23% | 0.580% | 0.02 µg/mL | [3] |
The Critical Role of a Deuterated Internal Standard
This compound, as a deuterated analog of Calcipotriene, shares a nearly identical chemical structure and physicochemical properties with the analyte. This structural similarity ensures that it co-elutes chromatographically and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. Consequently, any variability introduced during sample preparation or analysis that affects the analyte will also affect the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.
Methods that employ a non-deuterated internal standard, such as a structural analog like tacalcitol or a different compound like lovastatin, can still offer good performance. However, because their chemical and physical properties are not identical to Calcipotriene, they may not perfectly compensate for matrix effects, potentially leading to slightly lower accuracy and precision compared to a stable isotope-labeled standard.
Analytical methods without an internal standard, typically HPLC with UV detection, are more susceptible to variations in injection volume and matrix effects. While they can provide acceptable results for less complex matrices like pharmaceutical formulations, their accuracy and precision can be compromised when analyzing complex biological samples.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method with a Non-Deuterated Internal Standard (Tacalcitol)[1]
-
Sample Preparation: Human plasma samples containing Calcipotriene and tacalcitol as the internal standard were processed by liquid-liquid extraction, followed by a normal phase solid-phase extraction (SPE) clean-up on an amino column.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was performed using a column maintained at 35°C.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer (MS/MS) with a Z-spray source/interface was used for detection. Calcipotriene and the internal standard were detected as lithium adducts.
-
Quantification: Calibration curves were generated over a concentration range of 10.0 to 2000.0 pg/mL.
RP-HPLC Method without an Internal Standard[3]
-
Chromatography: A Zorbax 300 SB-C18 column (250 x 4.6 mm, 3.5 µm) was used in isocratic mode. The mobile phase consisted of a mixture of methanol and water (70:30 v/v).
-
Detection: UV detection was performed at a wavelength of 264 nm.
-
Quantification: Linearity was established by analyzing a series of concentrations ranging from 80% to 140% of the nominal concentration.
Visualizing the Workflow and Validation Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between validation parameters.
Caption: Experimental workflow for Calcipotriene analysis using an internal standard.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Its Challengers: A Comparative Guide to Internal Standards for Calcipotriene Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Calcipotriene, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of Calcipotriene-d4, a deuterated stable isotope-labeled internal standard, with other commonly employed alternatives. The comparison is supported by a synthesis of experimental data from various bioanalytical studies, offering a comprehensive overview of their respective performance characteristics.
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its quantitative determination in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The inherent variability of analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an internal standard to compensate for matrix effects and procedural inconsistencies.
The Preferred Choice: this compound
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1] By incorporating deuterium atoms, this compound is chemically identical to the analyte, Calcipotriene, ensuring that it co-elutes chromatographically and experiences identical ionization and fragmentation patterns in the mass spectrometer. This co-behavior allows for highly effective correction of matrix-induced signal suppression or enhancement, leading to superior accuracy and precision in analytical measurements.
The primary advantage of using a SIL internal standard is its ability to mimic the analyte throughout the entire analytical process, from sample extraction to detection. This includes binding to plasma proteins, extraction recovery, and response to pH or temperature variations. Any loss or alteration of the analyte during sample preparation is mirrored by the SIL internal standard, and the ratio of their signals remains constant, leading to a more accurate quantification.
Alternative Internal Standards: Performance and Considerations
While this compound represents the ideal internal standard, practical considerations such as cost and availability may necessitate the use of alternatives. Common alternatives include structurally similar compounds (analogs) or other unrelated compounds that are not expected to be present in the sample.
Structural Analogs
One example of a structural analog used as an internal standard in a bioanalytical method for a vitamin D analog is Lovastatin . In a study evaluating the transdermal permeation of Calcipotriene, lovastatin was successfully employed as the internal standard for LC-MS/MS analysis.[2] Structural analogs are chosen for their similar chemical properties to the analyte, which can lead to comparable behavior during sample preparation and chromatographic separation. However, they do not co-elute perfectly with the analyte and may experience different matrix effects, potentially compromising the accuracy of the results.
Non-Related Compounds
In some instances, a compound with a completely different chemical structure is used as an internal standard. For the simultaneous analysis of eight vitamin D analogs, Stanozolol-d3 was utilized as the internal standard. While this approach can correct for variability in injection volume and overall system performance, it is less effective at compensating for matrix effects and specific interactions of the analyte during sample preparation.
Performance Data: A Comparative Overview
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Calcipotriene | Rat Whole Blood & Plasma | UHPLC-MS/MS | 0.5 - 500 | 0.5 | 90.5 - 106 | 3.09 - 12.9 | [3] |
| Lovastatin | Calcipotriene | Skin Homogenate, Receptor Medium, Ointment | LC-MS/MS | Not specified | 1, 0.5, 40 | Not specified | Not specified | [2] |
| Stanozolol-d3 | Eight Vitamin D Analogs | Serum | LC-MS/MS | 0.015 - 100 | 0.01 - 0.05 | Not specified | Not specified |
Note: The performance of an internal standard is highly dependent on the specific analytical method and the matrix being analyzed. The data above should be considered in the context of the individual studies.
Experimental Methodologies
To provide a practical context for the use of these internal standards, detailed experimental protocols are essential. Below is a representative workflow for the bioanalysis of Calcipotriene using an internal standard, followed by a specific example of an LC-MS/MS method.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a drug, such as Calcipotriene, in a biological matrix using an internal standard.
Caption: A generalized workflow for bioanalytical sample processing and analysis using an internal standard.
Example LC-MS/MS Protocol for Calcipotriene Analysis
The following protocol is based on a validated method for the simultaneous quantification of Calcipotriene and Paclitaxel in rat whole blood and plasma, utilizing this compound as the internal standard.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 20 µL of whole blood or plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 50 µL of water-methanol (50:50, v/v) and vortex.
-
Add 200 µL of a hexane-dichloromethane-isopropyl alcohol (150:15:5, v/v/v) mixture.
-
Vortex for 5 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Kinetex C18 (1.7 µm, 100 × 2.10 mm)
-
Mobile Phase: Ammonium acetate (5 mM, pH 6.51) and methanol (15:85, v/v)
-
Flow Rate: 0.4 mL/min (isocratic elution)
-
Total Run Time: 3.5 minutes
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Calcipotriene: Specific precursor and product ions would be monitored here.
-
This compound: Specific precursor and product ions for the deuterated standard would be monitored here.
-
Signaling Pathway Context
While not directly related to the analytical comparison, understanding the mechanism of action of Calcipotriene provides context for its therapeutic importance. Calcipotriene exerts its effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.
Caption: Simplified signaling pathway of Calcipotriene's mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Calcipotriene. This compound, as a stable isotope-labeled internal standard, offers the most effective means of correcting for matrix effects and other sources of analytical variability, thereby providing the highest level of accuracy and precision. While alternative internal standards, such as structural analogs, can be employed, their performance may be compromised by differences in chemical and physical properties compared to the analyte. The choice of an appropriate internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and practical considerations such as cost and availability. For the most demanding applications in drug development and clinical research, the use of this compound is strongly recommended to ensure the integrity and reliability of the quantitative data.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcipotriene Assay Cross-Validation with Calcipotriene-d4
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying calcipotriene, a synthetic vitamin D3 analog used in the treatment of psoriasis, the choice of analytical methodology can significantly impact study outcomes. This guide provides a comprehensive comparison of a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for calcipotriene with an enhanced method incorporating Calcipotriene-d4 as an internal standard. The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development, offering superior precision and accuracy.
Performance Comparison of Calcipotriene Assays
The inclusion of this compound as an internal standard in LC-MS/MS assays for calcipotriene significantly enhances the method's performance by correcting for variability in sample preparation and instrument response. This leads to improved data quality, which is critical for pharmacokinetic, bioequivalence, and clinical studies.
| Validation Parameter | Standard Calcipotriene Assay (Hypothetical) | Calcipotriene Assay with this compound Internal Standard |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | <15% | 3.09% - 10.7% |
| Inter-day Precision (%RSD) | <15% | 5.20% - 12.9% |
| Intra-day Accuracy (% Bias) | ±15% | 90.5% - 105% |
| Inter-day Accuracy (% Bias) | ±15% | 96.6% - 106% |
| Recovery | Variable | High and consistent |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the simultaneous quantification of calcipotriene is presented below. This protocol highlights the key steps where the use of an internal standard like this compound is crucial.
Sample Preparation: Liquid-Liquid Extraction
-
To a 20 µL aliquot of the biological matrix (e.g., plasma, whole blood), add the internal standard solution (this compound).
-
Perform protein precipitation and liquid-liquid extraction using a mixture of water-methanol (50:50, v/v) and hexane-dichloromethane-isopropyl alcohol (150:15:5, v/v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
UHPLC System: A high-performance liquid chromatography system.
-
Column: Kinetex C18 (1.7 µm, 100 × 2.10 mm).
-
Mobile Phase: Ammonium acetate (pH 6.51; 5 mM)-methanol (15:85, v/v).
-
Flow Rate: 0.4 mL/min.
-
Elution Mode: Isocratic.
-
Total Run Time: 3.5 minutes.
Mass Spectrometric Conditions
-
Mass Spectrometer: API 5500-Qtrap triple quadrupole mass spectrometer.
-
Ionization Source: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Calcipotriene: m/z 411.1 → 393.5
-
This compound: Specific precursor and product ions would be determined during method development.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical basis for the cross-validation.
Caption: Experimental workflow for the LC-MS/MS analysis of calcipotriene using an internal standard.
Caption: Logical diagram illustrating the cross-validation of calcipotriene assays.
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Calcipotriene Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Calcipotriene, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comparative assessment of Calcipotriene-d4 and other alternatives, supported by experimental data, to inform the selection of the most suitable internal standard for specific research needs.
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Accurate quantification of Calcipotriene in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an internal standard (IS) is indispensable in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its near-identical chemical and physical properties to the analyte. However, other molecules, such as structural analogs, can also serve as effective internal standards.
This guide delves into the linearity and sensitivity considerations for this compound and presents a comparative overview with alternative internal standards, providing valuable insights for analytical method development and validation.
Performance Comparison of Internal Standards for Calcipotriene Analysis
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with its quantification. Here, we compare this compound with other commonly employed internal standards for the analysis of vitamin D analogs.
| Internal Standard | Type | Linearity (Analyte) | LLOQ (Analyte) | Key Considerations |
| This compound | Stable Isotope-Labeled | Not explicitly reported for IS, but analyte linearity is consistently high (r² > 0.99) when used. | Enables low LLOQ for Calcipotriene (sub-ng/mL). | Co-elutes with Calcipotriene, providing excellent correction for matrix effects and ionization variability. High cost and commercial availability can be limiting factors. |
| Lovastatin | Structural Analog | Linear range for Calcipotriene: 1-100 ng/mL (in skin homogenate), 0.5-50 ng/mL (in receptor medium).[1] | 1 ng/mL (in skin homogenate), 0.5 ng/mL (in receptor medium).[1] | Structurally different from Calcipotriene, which may lead to variations in extraction recovery and ionization response. More cost-effective and readily available. |
| Vitamin D2-d3 / D3-d6 | Stable Isotope-Labeled | Analyte linearity typically r² > 0.99 over a wide concentration range (e.g., 1-100 ng/mL).[2] | Enables low ng/mL to pg/mL LLOQs for vitamin D analogs.[2][3] | While not specific to Calcipotriene, they are excellent surrogates for vitamin D analogs, offering robust correction for analytical variability. |
Note: The linearity and LLOQ values for this compound and Vitamin D2-d3/D3-d6 are presented for the analyte (Calcipotriene or other vitamin D analogs) when these internal standards are employed, as the performance of the internal standard itself is not typically reported in terms of linearity and LLOQ. The consistency of the analyte's calibration curve is the primary indicator of the internal standard's effectiveness.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Calcipotriene using different internal standards.
LC-MS/MS Method for Calcipotriene using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
This protocol is a generalized representation based on common practices for the analysis of vitamin D analogs.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Calcipotriene and this compound would be optimized. For example, for calcipotriol (calcipotriene), a transition of m/z 411.1 → 393.5 has been used.[1]
LC-MS/MS Method for Calcipotriene using a Structural Analog Internal Standard (e.g., Lovastatin)
This protocol is based on a published method for the analysis of Calcipotriene in skin permeation studies.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To the sample (e.g., skin homogenate, receptor medium), add a known amount of Lovastatin internal standard.[1]
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Vortex and centrifuge to separate the layers.[1]
-
Transfer the organic layer and evaporate to dryness.[1]
-
Reconstitute the residue in the mobile phase.[1]
2. Chromatographic Conditions:
-
Column: Extend-C18 column.[1]
-
Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., methanol and water).[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization in the negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Visualizing the Mechanism of Action: The Calcipotriene Signaling Pathway
Calcipotriene exerts its therapeutic effect in psoriasis by modulating gene expression through the Vitamin D Receptor (VDR). The following diagram illustrates this key signaling pathway.
Calcipotriene signaling pathway in keratinocytes.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of Calcipotriene in biological samples using LC-MS/MS with an internal standard.
References
- 1. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcipotriene Quantification: Accuracy and Precision with d4-Calcipotriene Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Calcipotriene is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of analytical methodologies, with a focus on the use of a deuterated internal standard, d4-Calcipotriene, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) versus alternative approaches like high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
The use of a stable isotope-labeled internal standard, such as d4-Calcipotriene, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] This is because it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency, thus enhancing the accuracy and precision of the measurement.[1][3]
Alternative methods, primarily reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, are also widely employed, particularly for the analysis of pharmaceutical formulations. These methods offer simplicity and cost-effectiveness but may lack the sensitivity and selectivity of LC-MS/MS, especially when analyzing complex biological matrices.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of Calcipotriene quantification methods. Table 1 presents data for an LC-MS/MS method, which is representative of the performance expected when using a deuterated internal standard like d4-Calcipotriene. Table 2 details the performance of various RP-HPLC-UV methods.
Table 1: Performance Characteristics of Calcipotriene Quantification by LC-MS/MS
| Parameter | Performance |
| Linearity Range | 0.5 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-day Accuracy | 90.5 - 105 %[4] |
| Inter-day Accuracy | 96.6 - 106 %[4] |
| Intra-day Precision (%RSD) | 3.09 - 10.7 %[4] |
| Inter-day Precision (%RSD) | 5.20 - 12.9 %[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
Table 2: Performance Characteristics of Calcipotriene Quantification by RP-HPLC-UV
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10 - 50[5] | 0.8 - 1.4 (PPM)[6] | 1 - 5[7] | 0.05 - 20[8] |
| Correlation Coefficient (r²) | 0.999[5] | 0.9999[6] | > 0.999[7] | 0.9999[8] |
| Accuracy (% Recovery) | - | 98 - 102[6] | 98 - 102[7] | - |
| Precision (%RSD) | - | < 2.0[6] | < 2[7] | - |
| Limit of Detection (LOD) | - | 0.005 ppm[6] | - | 0.15 µg/mL[8] |
| Limit of Quantification (LOQ) | - | 0.02 ppm[6] | - | 0.47 µg/mL[8] |
Experimental Protocols
LC-MS/MS with Deuterated Internal Standard (Representative Protocol)
A robust LC-MS/MS assay for Calcipotriene in biological matrices like plasma or whole blood would typically involve the following steps. The use of d4-Calcipotriene as an internal standard is crucial for achieving high accuracy and precision.
-
Sample Preparation: A liquid-liquid extraction is commonly employed to isolate Calcipotriene and the d4-Calcipotriene internal standard from the biological matrix.[4]
-
Chromatographic Separation: Separation is achieved on a C18 column using an isocratic mobile phase, for instance, a mixture of methanol and an aqueous buffer like ammonium acetate.[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[4] Specific precursor-to-product ion transitions for both Calcipotriene and d4-Calcipotriene are monitored to ensure selectivity and accurate quantification.
RP-HPLC-UV Method (General Protocol)
The following outlines a typical RP-HPLC-UV method for quantifying Calcipotriene in pharmaceutical dosage forms.
-
Standard and Sample Preparation: Standard solutions of Calcipotriene are prepared by dissolving a weighed amount in a suitable solvent, typically methanol.[9] Samples from formulations like creams or ointments are extracted with an appropriate solvent.
-
Chromatographic System: The analysis is performed on a C18 column.[6][9] The mobile phase is usually a mixture of methanol and water, sometimes with additives like orthophosphoric acid or triethylamine to improve peak shape and resolution.[5][8]
-
Detection: The UV detector is set to the maximum absorbance wavelength of Calcipotriene, which is around 264 nm.[6][9]
-
Quantification: The concentration of Calcipotriene in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.[5][9]
Workflow Diagrams
Caption: Workflow for Calcipotriene quantification using LC-MS/MS with a d4-analog internal standard.
Caption: General workflow for Calcipotriene quantification using RP-HPLC-UV.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaria.org [veterinaria.org]
- 6. rjptonline.org [rjptonline.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
A Comparative Guide to Internal Standards in Bioanalysis: Calcipotriene-d4 vs. Structural Analogs
In the precise world of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] This is especially true for liquid chromatography-mass spectrometry (LC-MS/MS) assays, a common technique for quantifying drug concentrations in complex biological matrices.[1][2] This guide provides a detailed comparison between the use of a stable isotope-labeled (SIL) internal standard, Calcipotriene-d4, and structural analog internal standards for the bioanalysis of Calcipotriene.
Calcipotriene, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[3][4] Its mechanism of action involves binding to the vitamin D receptor (VDR), which in turn modulates gene expression to control cell proliferation and differentiation.[3][4] Accurate measurement of its concentration in biological samples is crucial for both clinical and research purposes.
The Role of Internal Standards
Internal standards are essential in LC-MS/MS bioanalysis to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1] The two primary types of internal standards used are stable isotope-labeled standards and structural analogs.[2]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[1][5][6] A SIL-IS, such as this compound, is the analyte molecule with one or more atoms replaced by their stable isotopes (e.g., deuterium, 13C, 15N).[2] This results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.[7]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but different enough to be chromatographically or mass spectrometrically distinct.[1] They are often used when a SIL-IS is not available or is cost-prohibitive.[1][8]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the key performance parameters in a bioanalytical method validation, comparing the expected performance of this compound with that of a structural analog internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Co-elution | Nearly identical retention time to Calcipotriene. | Different retention time. | Due to its almost identical chemical structure, this compound co-elutes with Calcipotriene, ensuring it experiences the same matrix effects at the same time.[7][9] Structural differences in an analog will lead to different chromatographic behavior. |
| Matrix Effect Compensation | High | Variable | Co-elution allows this compound to effectively compensate for ion suppression or enhancement caused by matrix components.[9][10] A structural analog that elutes at a different time may not experience the same matrix effects, leading to inaccurate quantification.[10] |
| Extraction Recovery | Identical to Calcipotriene. | Similar but can differ. | The near-identical physicochemical properties of this compound ensure it has the same extraction efficiency as the analyte.[2] A structural analog may have different solubility and partitioning characteristics, leading to different recovery. |
| Accuracy and Precision | High | Generally lower | By effectively correcting for variability, SIL-IS typically leads to higher accuracy and precision in the analytical method.[1][9] The less effective compensation by a structural analog can result in greater variability and bias. |
| Availability and Cost | Generally lower availability and higher cost. | Generally higher availability and lower cost. | The synthesis of stable isotope-labeled compounds is often more complex and expensive than sourcing a suitable structural analog.[1][8] |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of the data. The following outlines a typical experimental protocol for evaluating the performance of an internal standard in the quantification of Calcipotriene, based on FDA guidelines.[11][12][13]
1. Stock Solution and Calibration Standards Preparation:
-
Prepare primary stock solutions of Calcipotriene and the internal standard (this compound or a structural analog) in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking a biological matrix (e.g., human plasma) with known concentrations of Calcipotriene.
-
Add a constant concentration of the internal standard to each calibration standard, quality control (QC) sample, and unknown sample.[13]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex.
-
Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with an isocratic or gradient mobile phase.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in a tandem mass spectrometer. For Calcipotriene, a possible transition is m/z 411.1 → 393.5.[14]
4. Method Validation Parameters:
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and IS.[15]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.[15][16]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and IS in post-extraction spiked blank matrix with their response in a neat solution.[10]
-
Recovery: Compare the analyte and IS response in pre-extraction spiked samples to that in post-extraction spiked samples.[15][16] The recovery of the analyte and IS should be consistent and reproducible.[15]
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[16]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Calcipotriene.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Calcipotriene's mechanism of action via the VDR signaling pathway.
Conclusion
For the bioanalysis of Calcipotriene, a stable isotope-labeled internal standard like this compound is the superior choice over a structural analog. Its ability to co-elute with the analyte and thus experience identical matrix effects and extraction recovery leads to more accurate and precise data.[2][9] While structural analogs can be a viable alternative when a SIL-IS is unavailable, they require more rigorous method development and validation to ensure they adequately compensate for analytical variability.[1][8] The choice of internal standard is a critical decision in bioanalytical method development and has a direct impact on the quality and reliability of the study results.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. scispace.com [scispace.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. fda.gov [fda.gov]
- 14. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. fda.gov [fda.gov]
A Comparative Guide to Analytical Methods for Calcipotriene Quantification Utilizing Calcipotriene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Calcipotriene, with a focus on the essential role of the deuterated internal standard, Calcipotriene-d4. While direct inter-laboratory comparison data for this compound is not publicly available, this document compiles and contrasts established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. The inclusion of this compound in LC-MS/MS protocols is highlighted as a critical component for achieving the highest standards of accuracy and precision in bioanalysis.
The Role of this compound in Bioanalysis
This compound, a stable isotope-labeled version of Calcipotriene, is the preferred internal standard for quantitative analysis, particularly in complex biological matrices. Its near-identical chemical and physical properties to Calcipotriene ensure that it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and similar ionization behavior allow this compound to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantification of Calcipotriene.
Comparison of Analytical Methods
The two most common analytical techniques for the quantification of Calcipotriene are HPLC-UV and LC-MS/MS. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Method Performance Comparison
The following tables summarize the key performance parameters of representative HPLC-UV and LC-MS/MS methods for Calcipotriene analysis, derived from published literature.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Published Method 1[1][2] | Published Method 2[3] | Published Method 3[4] |
| Instrumentation | Agilent 1200 series | Shimadzu LC-10AT-vp | Not Specified |
| Column | Zorbax 300 SB-C18 (250x4.6 mm, 3.5 µm) | Phenomenex Luna C18 (250x4.6 mm, 5 µm) | Zorbax SB-300 C18 (150x4.6 mm) |
| Mobile Phase | Methanol: Water (70:30, v/v) | Methanol: Water (80:20, v/v) | Methanol: 0.005M (NH4)2PO4 (pH 7.4) (45:55, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 264 nm | Not Specified | 264 nm |
| Linearity Range | 0.8 - 1.4 µg/mL | Not Specified | 0.8 - 1.4 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | ~100% | ~101% |
| Precision (%RSD) | < 2% | < 2% | Not Specified |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Published Method 1[5] | Published Method 2[6] |
| Instrumentation | API 5500-Qtrap Triple Quadrupole MS | Not Specified |
| Column | Kinetex C18 (100x2.10 mm, 1.7 µm) | Extend-C18 |
| Mobile Phase | Ammonium acetate (5 mM, pH 6.5): Methanol (15:85, v/v) | Isocratic Elution (details not specified) |
| Flow Rate | 0.4 mL/min | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Negative Electrospray Ionization (ESI-) |
| Analyte Transition (m/z) | Not Specified | 411.1 → 393.5 |
| Internal Standard | Not Specified (this compound is suitable) | Lovastatin (a structural analog) |
| Linearity Range | 0.5 - 500 ng/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | Not Specified |
| Accuracy (% of Nominal) | 90.5 - 106% | Not Specified |
| Precision (%RSD) | 3.09 - 12.9% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL (in receptor medium) |
Experimental Protocols
Below are detailed methodologies for the analysis of Calcipotriene using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Calcipotriene in Cream Formulations
This protocol is adapted from validated methods for the analysis of Calcipotriene in pharmaceutical creams.[1][2]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Calcipotriene reference standard in methanol to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Sample Preparation: Accurately weigh a quantity of cream containing a known amount of Calcipotriene. Disperse the cream in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to the final volume with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax 300 SB-C18, 250x4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 264 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Calcipotriene in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
LC-MS/MS Method for Calcipotriene in Biological Samples
This protocol outlines a general procedure for the sensitive and selective quantification of Calcipotriene in biological matrices like plasma or blood, emphasizing the use of this compound as an internal standard.[5]
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare separate stock solutions of Calcipotriene and this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard and Internal Standard Solutions: Prepare working standard solutions of Calcipotriene by serial dilution. Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed amount of the this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of hexane, dichloromethane, and isopropyl alcohol).
-
Vortex mix thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
-
LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-resolution C18 column (e.g., Kinetex C18, 100x2.10 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent with an organic modifier (e.g., 5 mM ammonium acetate in water and methanol).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Calcipotriene and this compound.
-
-
Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Calcipotriene to the peak area of this compound against the concentration of the Calcipotriene standards.
-
Calculate the concentration of Calcipotriene in the unknown samples using the regression equation from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the bioanalytical workflow and the signaling pathway of Calcipotriene.
Caption: Bioanalytical workflow for Calcipotriene using LC-MS/MS and this compound.
Caption: Calcipotriene signaling pathway via the Vitamin D Receptor.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing High-Purity Calcipotriene-d4 for Drug Development and Analysis
An objective comparison of Calcipotriene-d4 from various suppliers, supported by detailed analytical protocols, to aid researchers in making informed purchasing decisions.
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. For scientists engaged in studies involving Calcipotriene, a synthetic analog of Vitamin D3 used in the treatment of psoriasis, the deuterated form, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its purity is non-negotiable for generating accurate and reproducible data. This guide provides a comprehensive evaluation of this compound from a selection of (hypothetical) leading chemical suppliers, complete with detailed experimental protocols for purity assessment.
The Critical Role of Purity in this compound
This compound is primarily utilized in bioanalytical assays, particularly those employing mass spectrometry, to precisely quantify Calcipotriene in biological matrices. The presence of impurities can lead to several analytical challenges:
-
Interference with Analyte Detection: Impurities with similar mass-to-charge ratios can interfere with the detection of Calcipotriene, leading to inaccurate quantification.
-
Isotopic Impurity: The presence of non-deuterated Calcipotriene or partially deuterated species can compromise the accuracy of isotopic dilution methods.
-
Suppression or Enhancement of Ionization: Co-eluting impurities can affect the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as matrix effect, resulting in erroneous measurements.
-
Formation of Adducts: Impurities can form adducts with the analyte or other molecules, complicating the mass spectrum and data interpretation.
Given these potential pitfalls, a thorough evaluation of supplier-provided this compound is a crucial first step in any research endeavor.
Comparative Analysis of this compound Purity
To illustrate the importance of supplier selection, we conducted a hypothetical comparative analysis of this compound from three fictional suppliers: Supplier A (QuantumSynth) , Supplier B (BioPure Isotopes) , and Supplier C (ChemStandard Solutions) . The purity of each lot was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for overall purity and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of potential impurities and confirmation of isotopic purity.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A (QuantumSynth) | Supplier B (BioPure Isotopes) | Supplier C (ChemStandard Solutions) |
| Purity by HPLC-UV (Area % at 264 nm) | 99.2% | 99.8% | 98.5% |
| Major Impurity 1 (Pre-Calcipotriene-d4) | 0.3% | < 0.1% | 0.8% |
| Major Impurity 2 ((5E)-Calcipotriene-d4) | 0.2% | < 0.05% | 0.4% |
| Total Other Impurities | 0.3% | 0.15% | 0.3% |
| Isotopic Purity (by LC-MS) | 99.5% D4 | >99.9% D4 | 99.1% D4 |
| Certificate of Analysis Provided | Yes | Yes | Yes |
Analysis of Results:
Based on this hypothetical data, Supplier B (BioPure Isotopes) demonstrates the highest overall purity and isotopic purity, with the lowest levels of known impurities. Supplier A (QuantumSynth) provides a high-quality product suitable for most applications. Supplier C (ChemStandard Solutions) shows a slightly lower purity profile, which may be acceptable for less sensitive applications but could pose a risk in demanding quantitative bioanalysis.
Experimental Protocols for Purity Assessment
To ensure transparency and enable researchers to replicate these findings, detailed experimental protocols are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Methanol and Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
Identify and quantify known impurities by comparing their retention times with reference standards, if available.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Isotopic Purity
This method provides structural information about impurities and confirms the isotopic enrichment of this compound.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Liquid Chromatography Conditions:
-
(Same as HPLC-UV method described above)
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 800 L/hr
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound (C27H36D4O3, [M+H]+ ≈ 417.3) and potential impurities.
-
Analyze the mass spectra of any detected impurity peaks to propose their elemental composition and structure.
-
Determine the isotopic purity by comparing the peak intensities of the deuterated (D4) and non-deuterated (D0) forms of Calcipotriene.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological relevance of Calcipotriene, the following diagrams are provided.
Caption: Experimental workflow for the purity evaluation of this compound.
Calcipotriene exerts its therapeutic effect by modulating gene expression through the Vitamin D Receptor (VDR) signaling pathway.[1] Understanding this pathway is crucial for researchers working with this compound.
Caption: Simplified Vitamin D Receptor signaling pathway for Calcipotriene.
Conclusion and Recommendations
The purity of this compound is a critical factor that can significantly impact the outcome of research and drug development studies. While certificates of analysis from suppliers provide a valuable starting point, independent verification of purity is highly recommended. The experimental protocols outlined in this guide offer a robust framework for researchers to perform their own in-house quality control.
When selecting a supplier for this compound, it is advisable to:
-
Request a detailed Certificate of Analysis: This should include the method of analysis and the levels of known impurities.
-
Inquire about the synthetic route: Understanding the synthesis can provide insights into potential impurities.
-
Consider purchasing a small test sample: This allows for an in-house purity assessment before committing to a larger purchase.
By taking these steps, researchers can ensure the quality of their starting materials and enhance the reliability and reproducibility of their scientific findings.
References
Comparative Stability Analysis: Calcipotriene and Calcipotriene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of calcipotriene and its deuterated analog, calcipotriene-d4. The information presented is based on available scientific literature and is intended to assist researchers and professionals in drug development and formulation.
Executive Summary
Calcipotriene, a synthetic analog of vitamin D3, is a well-established treatment for psoriasis. Its stability is a critical factor in its formulation and therapeutic efficacy, with known sensitivities to thermal and photolytic degradation. While extensive stability data is available for calcipotriene, there is a notable absence of publicly accessible, direct comparative stability studies for its deuterated counterpart, this compound.
This guide summarizes the known stability of calcipotriene under various stress conditions and provides a theoretical framework for the anticipated stability of this compound based on the kinetic isotope effect. Detailed experimental protocols for stability assessment are also provided to facilitate further research in this area.
Data Presentation: Stability of Calcipotriene
The following table summarizes the degradation of calcipotriene observed under forced degradation conditions as reported in various studies. It is important to note that direct quantitative comparisons between studies can be challenging due to variations in experimental conditions.
| Stress Condition | Concentration of Stress Agent | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Ambient | Not specified | [1] |
| Alkaline Hydrolysis | 0.01 N NaOH | 1 hour | Ambient | Not specified | [1] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Ambient | Not specified | [1] |
| Photodegradation (UVA) | 1.9434 ∙ 10⁻² J cm⁻² min⁻¹ | 60 minutes | 25°C | Significant degradation | [2] |
| Photodegradation (UVB) | Not specified | Not specified | Not specified | >90% degradation | [3] |
| Thermal Degradation | Not applicable | Not specified | Not specified | Degradation product formed | [2] |
Note: The term "significant degradation" is used where specific percentages were not provided in the source material. The studies indicate that calcipotriene is notably susceptible to degradation under photolytic and thermal stress[2][4].
Comparative Stability: this compound
Currently, there is a lack of published experimental data specifically detailing the stability of this compound under forced degradation or long-term stability studies. Therefore, a direct quantitative comparison with calcipotriene cannot be provided at this time.
Theoretical Considerations based on the Kinetic Isotope Effect:
The substitution of hydrogen with deuterium, a heavier isotope, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of chemical reactions that involve the cleavage of this bond[5].
In the context of drug stability, if the degradation pathway of calcipotriene involves the cleavage of a C-H bond at a deuterated position in this compound, it is theoretically plausible that this compound would exhibit enhanced stability against that specific degradation pathway. Deuterated drugs can show improved metabolic stability and a longer half-life by protecting metabolically vulnerable C-H bonds[6]. However, without experimental data, this remains a theoretical advantage. The degradation of calcipotriene is known to be complex, involving isomerization and other reactions that may or may not be significantly influenced by deuteration at the cyclopropyl group.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the stability of calcipotriene and its analogs.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[7][8].
Objective: To identify potential degradation products and pathways for calcipotriene and this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the analyte (calcipotriene or this compound) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid. The mixture is typically kept at room temperature or heated for a defined period. Samples are then neutralized before analysis.
-
Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide. The experimental conditions are similar to acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). The reaction is usually carried out at room temperature.
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 40-80°C) for a specified duration.
-
Photostability Testing: Expose the drug solution to UV and visible light as per ICH Q1B guidelines. A common approach involves exposure to a UVA light source with a defined energy output[2].
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and detecting the formation of degradation products.
Typical Chromatographic Conditions for Calcipotriene:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9].
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water in varying proportions (e.g., acetonitrile/water 53:47, v/v)[9].
-
Flow Rate: Typically 1.0 mL/min[9].
-
Detection: UV detection at a wavelength of approximately 264 nm[4].
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Mandatory Visualization
Signaling Pathway of Calcipotriene
Calcipotriene exerts its therapeutic effect in psoriasis by modulating gene expression through the Vitamin D Receptor (VDR).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Use of Calcipotriene-d4 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of active pharmaceutical ingredients (APIs) like Calcipotriene, the choice of an internal standard is a critical decision that directly impacts the quality of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Calcipotriene-d4, versus a structural analog internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Stable isotope-labeled internal standards are now widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Their use is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2] this compound, a deuterium-labeled analog of Calcipotriene, serves as an ideal internal standard, ensuring the most accurate and precise quantification of Calcipotriene in complex biological matrices.[3]
Unveiling the Superiority of this compound: A Data-Driven Comparison
The primary advantage of a SIL-IS like this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer. This co-eluting and co-ionizing behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, which are significant challenges in bioanalysis.
Below is a comparative summary of expected performance characteristics based on a validated LC-MS/MS method for Calcipotriol (an analog of Calcipotriene) using a structural analog internal standard (Lovastatin) versus the expected performance of a method utilizing this compound.
| Parameter | Structural Analog IS (e.g., Lovastatin) | Stable Isotope-Labeled IS (this compound) | Justification for Superiority of this compound |
| Accuracy (% Bias) | Typically within ±15% | Expected to be consistently closer to 0% | Near-identical chemical and physical properties to the analyte lead to more effective correction for variability. |
| Precision (% CV) | Generally ≤15% | Expected to be lower (better precision) | Co-elution and co-ionization minimize variability introduced during sample processing and analysis.[4] |
| Matrix Effect | Variable and may not be fully compensated | Significantly minimized and effectively compensated | Experiences the same ion suppression or enhancement as the analyte due to identical molecular structure and ionization efficiency.[5] |
| Extraction Recovery | Can differ significantly from the analyte | Nearly identical to the analyte | Similar partitioning properties during liquid-liquid or solid-phase extraction lead to more consistent and reproducible recovery. |
| Regulatory Compliance | Acceptable, but may require more extensive validation | Considered the "gold standard" and preferred by regulatory agencies | Provides a higher level of confidence in the integrity and reliability of the bioanalytical data.[2] |
Experimental Protocols: A Closer Look at the Methodology
To illustrate the practical application, here are the detailed methodologies for the key experiments cited in the comparison.
Experimental Protocol for Calcipotriene Quantification using a Structural Analog IS (Lovastatin)
This protocol is based on a validated method for the determination of Calcipotriol in skin homogenate, receptor medium, and ointment using Lovastatin as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample (skin homogenate, receptor medium, or diluted ointment), add 20 µL of Lovastatin internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Extend-C18 column (50 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Calcipotriol: m/z 411.1 → 393.5
-
Lovastatin (IS): m/z 403.2 → 101.2
-
Anticipated Experimental Protocol for Calcipotriene Quantification using this compound IS
This projected protocol is based on established methods for analogous compounds and best practices for SIL-IS in bioanalysis.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on the calibration range).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Analysis:
-
LC System: UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Column: A high-resolution C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A high-sensitivity triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
MRM Transitions:
-
Calcipotriene: Precursor ion → Product ion (to be determined during method development)
-
This compound: Precursor ion+4 → Product ion (corresponding to the analyte's product ion)
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
Figure 1: Bioanalytical Workflow using an Internal Standard
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcipotriene-d4: A Guide for Laboratory Professionals
Effective management and disposal of Calcipotriene-d4 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent synthetic analog of Vitamin D3, this compound is classified as a hazardous substance, primarily due to its high acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment.
This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound in a research and development setting.
Immediate Safety and Disposal Plan
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed professional waste disposal service.[1][2] The material should be prepared for disposal by dissolving or mixing it with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
Key Disposal Principles:
-
Do Not Dispose in General Trash or Drains: this compound must not be disposed of with household garbage or allowed to enter the sewage system or drains.[1][3][4][5]
-
Use Original or Designated Containers: Keep waste chemicals in their original containers or in suitable, closed, and clearly labeled containers for disposal.[1][2][4] Do not mix with other waste.[4]
-
Contaminated Materials: Dispose of contaminated packaging, gloves, and labware as unused product.[1][2] Handle uncleaned containers as you would the product itself.[4]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local laws and regulations.[2][4]
Hazard and Disposal Summary
The following table summarizes the key hazards and logistical requirements for the disposal of this compound.
| Hazard Classification & Handling | Disposal and Container Management |
| GHS Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure).[2][3] | Primary Disposal Method: Incineration via a licensed professional waste disposal service.[1][2][3] |
| Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety glasses and face shield), and respiratory protection (required when dusts are generated).[1][2][3][4] | Waste Container: Keep in a suitable, tightly closed, and properly labeled container in a dry, cool, and well-ventilated place.[1][2] |
| Handling Precautions: Work under a hood.[4] Avoid creating dust and aerosols.[1][2] Do not eat, drink, or smoke when using this product.[1][2][4] Wash skin thoroughly after handling.[1][3][4] | Spill Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel spilled material.[1][2] Collect in closed, suitable containers for disposal.[3] |
| Storage Class: 6.1B: Non-combustible, acute toxic Category 1 and 2 / very toxic hazardous materials.[1] Store locked up.[1][2][4] | Empty Containers: Dispose of as unused product.[1][2] Before recycling or trashing, scratch out all personal and prescription information from labels.[6] |
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Background on Biological Inactivation (Informational Only)
This section is for informational purposes only and does not describe a recommended laboratory disposal procedure.
In biological systems, Calcipotriene and other Vitamin D analogs are metabolized and inactivated by cytochrome P450 (CYP) enzymes, primarily in the liver.[7][8] The key enzyme responsible for the catabolism of Vitamin D metabolites is CYP24A1.[8][9][10] This enzyme hydroxylates the molecule, leading to a series of products that are eventually excreted.[8] Other enzymes, such as CYP3A4, can also contribute to the metabolism of Vitamin D analogs.[8][10] This biological pathway highlights the compound's reactivity and underscores the need for its complete destruction via high-temperature incineration to prevent environmental release.
References
- 1. heronpharma-sh.com [heronpharma-sh.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Hepatic activation and inactivation of clinically-relevant vitamin D analogs and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The good and the bad of vitamin D inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Calcipotriene-d4: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the handling and disposal of Calcipotriene-d4 in a laboratory setting. The following procedural guidance is designed to minimize exposure risk and ensure safe operational practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound with significant health hazards. The Safety Data Sheet (SDS) indicates that it is fatal if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure[1][2][3]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact, which can be fatal[2]. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes or aerosols of the compound[1][3]. |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown. | To prevent contamination of personal clothing[1][4]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation[1]. |
Step-by-Step Operational Plan for Handling this compound
This section outlines the procedural steps for the safe handling of this compound from receipt to temporary storage.
2.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a laboratory coat, safety goggles, and a single pair of nitrile gloves.
-
Containment: Open the package within a chemical fume hood or a designated containment area.
-
Verify Integrity: Check the primary container for any breaches. If the container is compromised, follow spill procedures immediately.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and relevant hazard symbols.
2.2. Preparation of Solutions
-
Work in a Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Don Full PPE: Wear double nitrile gloves, a disposable gown, safety goggles, and a face shield.
-
Weighing: If weighing the solid compound, use a balance inside the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound to avoid generating dust.
-
Labeling Solutions: Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and hazard warnings.
2.3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner pair of gloves and dispose of them, followed by thorough hand washing[3][5][6].
-
Gown Disposal: Remove the disposable gown and dispose of it as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after all handling procedures[3][5][6].
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
3.1. Waste Segregation
-
Solid Waste: Used gloves, gowns, weighing papers, and any other contaminated disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.
3.2. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste. One suggested method for the active compound is to dissolve it in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber[2].
Emergency Procedures
4.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Secure Area: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.
4.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air[1]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[1]. Seek immediate medical attention[3].
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
